5-(Aminomethyl)furan-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBDETJVJSTWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51521-95-0 | |
| Record name | 5-(aminomethyl)furan-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride CAS number
An In-Depth Technical Guide to 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in established scientific principles.
Introduction: A Versatile Heterocyclic Building Block
This compound is a bifunctional organic compound featuring a central furan ring, a core structure in many biologically active molecules. Its unique architecture, combining a carboxylic acid and an aminomethyl group, makes it a highly versatile and valuable intermediate in medicinal chemistry and polymer science.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic applications.[2] This guide will explore the compound's key attributes, from its fundamental chemical properties to its role in the development of novel pharmaceuticals and sustainable materials.
The primary Chemical Abstracts Service (CAS) number for the hydrochloride form of this compound is 934-65-6 .[3][4][5] It is also sometimes referenced under other identifiers, but 934-65-6 is the most specific designation for the hydrochloride salt.
Physicochemical Properties and Structural Data
The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. This compound typically presents as a white to off-white solid.[2] The presence of both a carboxylic acid and an amine group, protonated in the hydrochloride form, renders it soluble in polar solvents like water, ethanol, and acetone.[2][6] This solubility is a critical asset for its application in aqueous reaction media, including bi-enzymatic and chemo-enzymatic synthesis.
Table 1: Core Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 934-65-6 | [3][4][5] |
| Molecular Formula | C₆H₇NO₃ · HCl | [6] |
| Molecular Weight | 177.58 g/mol | [1][6] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar solvents (water, ethanol, acetone) | [6] |
| SMILES | O=C(O)C1=CC=C(CN)O1.Cl | [4][5] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4][6] |
The structural arrangement of the furan ring with its substituents at the 2 and 5 positions allows for specific and controlled derivatization, making it a predictable and reliable building block in complex molecular synthesis.[1][2]
Caption: Chemical structure of this compound.
Synthesis Methodologies: From Chemical to Bio-Catalytic Routes
The synthesis of 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) and its hydrochloride salt has evolved, reflecting the broader chemical industry's shift towards greener and more sustainable practices.
Chemical Synthesis Routes
Traditional chemical syntheses have been described, often involving multi-step procedures. One such pathway starts from furfurylamine, which is catalytically reacted with sodium hydroxide and subsequently oxidized.[6] Another approach involves the oxidation and amination of 5-hydroxybenzoic acid.[6] While effective, these methods often require harsh reaction conditions and may generate significant waste streams.
Chemo-Enzymatic and Enzymatic Synthesis
More recently, significant research has focused on bio-catalytic and chemo-enzymatic pathways, which offer higher selectivity and more benign reaction conditions. A prominent starting material for these "green" routes is 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from biomass.
One innovative approach is a one-pot, two-step hybrid synthesis.[7] This process first involves the catalytic oxidation of HMF to an aldehyde intermediate (5-formyl-2-furancarboxylic acid), followed by amination using a transaminase enzyme.[7]
A fully enzymatic, one-pot, one-step cascade reaction has also been developed.[8][9] This elegant pathway converts HMF directly to AMFCA using a four-enzyme system in an aqueous medium.[8] The causality for this multi-enzyme approach lies in its efficiency and sustainability; it minimizes intermediate purification steps and waste production. The system uses an HMF oxidase, an aldehyde dehydrogenase, and an omega-transaminase, with L-alanine as the amine donor, which is sustainably regenerated in the cycle.[8]
Caption: One-pot enzymatic cascade for the synthesis of AMFCA from HMF.
Key Applications in Research and Drug Development
The bifunctional nature of this compound makes it a strategic building block for creating diverse and complex molecules.
Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its structure is a valuable scaffold in medicinal chemistry for several reasons:
-
Bioisosteric Replacement: The furan ring can act as a bioisostere for a phenyl ring, offering a way to modulate physicochemical properties like solubility and metabolism while potentially maintaining biological activity.
-
Reactive Handles: The carboxylic acid and aminomethyl groups provide orthogonal reactive sites for further functionalization, allowing for the construction of libraries of compounds for screening.[1][2]
-
Proven Bioactivity: Furan-containing compounds have demonstrated a wide range of biological activities. This precursor has been used in the development of antiviral, antibacterial, anti-inflammatory, and anti-cancer agents.[1][5][10] For instance, its derivatives have been explored as potential antitubercular agents that target iron acquisition in mycobacteria.[11]
Bio-Based Monomer for Advanced Polymers
Beyond pharmaceuticals, 5-(Aminomethyl)furan-2-carboxylic acid represents a significant advancement in sustainable materials. It serves as a biogenic replacement for fossil-based monomers in the production of semi-aromatic polyamides.[8][9] These high-performance thermoplastics are widely used in demanding applications within the automotive, electronics, and packaging industries.[8] The ability to synthesize this monomer from renewable biomass via enzymatic processes positions it as a critical component in the future of green polymer chemistry.[7][9]
Experimental Protocol: Synthesis Validation and Quality Control
The following is a generalized protocol for the final step of a synthesis—the salt formation and purification—which serves as a self-validating system through in-process controls.
Objective: To convert 5-(Aminomethyl)furan-2-carboxylic acid (free base) to its hydrochloride salt and verify purity.
Materials:
-
5-(Aminomethyl)furan-2-carboxylic acid (synthesized, crude)
-
Anhydrous isopropanol
-
Concentrated Hydrochloric Acid (HCl), reagent grade
-
Diethyl ether, anhydrous
-
pH indicator strips (range 1-3)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes, deuterated solvent (e.g., D₂O or DMSO-d₆)
Protocol:
-
Dissolution & Stoichiometry Calculation (Input Control):
-
Accurately weigh the crude 5-(Aminomethyl)furan-2-carboxylic acid and dissolve it in a minimal amount of anhydrous isopropanol.
-
Calculate the molar equivalent of the free base. Based on this, calculate the precise volume of concentrated HCl (1.05 molar equivalents) required for protonation. Causality: Using a slight excess of HCl ensures complete conversion to the salt form, driving the equilibrium.
-
-
Acidification (Process Control):
-
Cool the isopropanol solution in an ice bath to control the exothermic reaction.
-
Slowly add the calculated volume of concentrated HCl dropwise with constant stirring.
-
Monitor the reaction mixture. The hydrochloride salt, being less soluble in isopropanol, should begin to precipitate.
-
After addition, allow the mixture to stir in the ice bath for 30 minutes.
-
Validation Check 1: Using a glass rod, spot the solution onto a pH strip. The pH should be acidic (pH 1-2). If not, add HCl dropwise until the target pH is reached.
-
-
Precipitation and Isolation (Output Control):
-
To maximize precipitation, slowly add anhydrous diethyl ether (an anti-solvent) until the solution becomes cloudy and a significant amount of solid has formed.
-
Continue stirring in the ice bath for another hour.
-
Isolate the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the product under high vacuum.
-
-
Purity Analysis (Final Validation):
-
Validation Check 2 (TLC): Dissolve a small sample of the starting material and the final product in a suitable solvent. Spot both on a TLC plate and elute with an appropriate solvent system (e.g., dichloromethane:methanol). The final product should show a single spot, different from the starting material.
-
Validation Check 3 (NMR): Prepare an NMR sample of the dried product. The resulting ¹H NMR spectrum should confirm the structure and the absence of significant impurities. The integration of protons should match the expected structure.
-
Record the final yield and melting point.
-
Caption: Self-validating workflow for the purification of the HCl salt.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: Safety data indicates that the compound can cause skin and eye irritation and may cause respiratory irritation.[12]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][15] Avoid generating dust.[13]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place under an inert atmosphere.[4][6] Keep away from incompatible materials such as strong oxidizing agents.[14]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in both life sciences and materials science. Its value is derived from its versatile structure, which allows for the creation of novel bioactive molecules, and its potential to be sourced from renewable biomass, paving the way for more sustainable high-performance polymers. As research continues to prioritize green chemistry and the development of novel therapeutics, the importance and application of this furan derivative are set to expand significantly.
References
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MySkinRecipes. This compound. [Link]
-
Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]
-
Carl ROTH. Safety Data Sheet: 5-Hydroxymethylfurfural. [Link]
-
ResearchGate. Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers | Request PDF. [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
ResearchGate. (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
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- 2. CAS 934-65-6: 5-(aminomethyl)furan-2-carboxylic acid [cymitquimica.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 934-65-6|5-(Aminomethyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. biosynth.com [biosynth.com]
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- 7. researchgate.net [researchgate.net]
- 8. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
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- 15. echemi.com [echemi.com]
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Bio-derived Building Block of Interest
5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) and its hydrochloride salt are heterocyclic compounds featuring a furan core substituted with a primary amine and a carboxylic acid. This unique arrangement of functional groups makes it an analogue of aminobenzoic acids and a valuable building block, particularly as a bio-based replacement for fossil-derived monomers in the production of semi-aromatic polyamides.[1][2][3] The presence of both acidic and basic moieties, combined with the aromatic-like furan ring, imparts a versatile reactivity profile that is attractive for drug design and polymer synthesis.[4][5]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling, formulation, and certain reaction conditions. This guide will focus on the properties and synthesis of this salt.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in designing effective experiments and applications.
Chemical Structure
The structure consists of a central furan ring, which imparts a degree of planarity.[6][7] The carboxylic acid at the C2 position and the aminomethyl group at the C5 position are the key functional groups responsible for its reactivity. In the hydrochloride salt, the primary amine is protonated, forming an ammonium chloride salt.
Caption: Structure of this compound.
Core Physicochemical Data
The physical and chemical properties are summarized below. These values are critical for determining appropriate solvents, predicting reactivity, and designing purification protocols.
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Molecular Formula | C₆H₈ClNO₃ (or C₆H₇NO₃·HCl) | [8] |
| Molecular Weight | 177.58 g/mol | [8] |
| CAS Number | 51521-95-0 | [8] |
| Solubility | Soluble in polar solvents like water, ethanol, and acetone. | [4][8] |
Expert Insight: The solubility in polar solvents is a direct consequence of the ionic hydrochloride salt and the hydrogen bonding capacity of the carboxylic acid group.[4] This is a significant advantage for enzymatic transformations, which are typically conducted in aqueous buffers.
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of AMFCA is pivotal to its accessibility for research and industrial applications. Historically, chemical routes were common, but modern approaches increasingly favor enzymatic or hybrid chemo-enzymatic pathways, often starting from the bio-based platform chemical 5-hydroxymethylfurfural (HMF).
Chemical Synthesis
Traditional chemical synthesis can involve multiple steps. One described pathway involves the reaction of furfurylamine with sodium hydroxide, followed by oxidation with sodium hypochlorite.[8] Another approach might start from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), requiring the conversion of the hydroxyl group to an amine, a process that can involve harsh reagents and protective group chemistry.
Causality Behind Experimental Choices: The choice of a purely chemical route is often dictated by the need for large-scale production where catalyst cost is a primary driver. However, these routes can suffer from lower selectivity, leading to the formation of byproducts like 2,5-furandicarboxylic acid (FDCA) and requiring more intensive purification.[5]
Enzymatic and Chemo-enzymatic Synthesis
A more elegant and sustainable approach is the one-pot, multi-enzyme cascade to convert HMF into AMFCA.[2][3] This strategy leverages the high specificity of enzymes to perform sequential transformations under mild, aqueous conditions, minimizing waste and avoiding hazardous reagents.[1]
Caption: Simplified enzymatic pathway from HMF to AMFCA.
Protocol: One-Pot, One-Step Enzymatic Synthesis of AMFCA from HMF
This protocol is adapted from state-of-the-art methodologies and serves as a self-validating system through its reliance on highly specific biocatalysts.[2]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM sodium phosphate buffer, pH 8.0).
-
Reagent Addition: Add the starting material, 5-hydroxymethylfurfural (HMF), to the desired concentration (e.g., 16 mM). Add L-alanine, which will serve as the amine donor.
-
Cofactor and Regeneration: Add necessary cofactors (e.g., NAD⁺) and the enzymes for the amine donor regeneration cycle, such as alanine dehydrogenase. This creates a self-sustaining system for the transamination step.
-
Enzyme Cascade Addition: Add the purified enzymes for the main pathway:
-
An engineered HMF oxidase (HMFO) to oxidize the alcohol group of HMF.
-
An aldehyde dehydrogenase (ALDH) to oxidize the aldehyde group.
-
An omega-transaminase (ω-TA) to convert an intermediate carbonyl group to the final aminomethyl group.
-
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Periodically take aliquots to monitor the consumption of HMF and the formation of AMFCA using High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Once the reaction reaches completion, acidify the mixture to precipitate the product. The AMFCA can then be isolated via filtration or centrifugation, washed, and dried. Conversion to the hydrochloride salt is achieved by dissolving the free acid in a suitable solvent and treating it with hydrochloric acid.
Expert Insight: The beauty of this enzymatic cascade lies in its redox neutrality.[1] The use of an alanine dehydrogenase for amine donor regeneration also balances the nicotinamide cofactor levels, making the process highly efficient and eliminating the need to add expensive cofactors stoichiometrically.
Reactivity and Stability
The reactivity of this compound is governed by its three key components: the furan ring, the carboxylic acid, and the primary ammonium group.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. Its presence is key to the molecule's use in forming polyesters and polyamides.[9]
-
Aminomethyl Group: The primary amine (after deprotonation of the salt) is nucleophilic and can participate in reactions like acylation, alkylation, and Schiff base formation. This functionality is the complementary reactive site for polyamide synthesis.
-
Furan Ring: The furan ring is an electron-rich aromatic system. While relatively stable, it can be susceptible to degradation under strongly acidic conditions or potent oxidizing agents.[9] The stability of the furan moiety is a critical consideration in polymerization and drug formulation processes.
Stability Considerations: The compound is generally stable under standard storage conditions. As a hydrochloride salt, it is less susceptible to oxidative degradation of the amine group. However, like many furan derivatives derived from carbohydrates, it can be sensitive to heat and light over extended periods.[10] For long-term storage, refrigeration under an inert atmosphere is recommended.[10]
Applications in Research and Development
The bifunctional nature of this compound makes it a versatile tool for scientists.
Polymer Chemistry
AMFCA is a prime candidate as a bio-based monomer for producing high-performance polyamides, analogous to petroleum-derived aramids. The ability to synthesize both the amine and carboxylic acid functionalities from biomass (via HMF) makes it a cornerstone of efforts to create a more sustainable chemical industry.[2][3]
Caption: Polycondensation of AMFCA monomers to form a polyamide.
Medicinal Chemistry and Drug Development
In drug discovery, furan-2-carboxylic acid derivatives have been investigated for a range of biological activities, including as potential antitubercular agents that target iron acquisition in mycobacteria.[7] The aminomethyl group provides a handle for further derivatization, allowing chemists to synthesize libraries of related compounds to explore structure-activity relationships (SAR). The molecule's structural similarity to natural biological building blocks also makes it a person of interest in developing novel therapeutics, with some sources suggesting potential anti-inflammatory properties.[11]
Conclusion
This compound is more than just a chemical; it represents a bridge between renewable biomass and high-value chemical products. Its well-defined physicochemical properties, coupled with increasingly sophisticated and sustainable synthetic routes, position it as a critical building block for the next generation of polymers and pharmaceuticals. For the research scientist, its versatile reactivity offers a rich platform for innovation, while for the drug development professional, it provides a novel scaffold with promising biological potential.
References
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Title: 5-(Hydroxymethyl)furan-2-carboxylic acid Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives Source: Arkivoc URL: [Link]
-
Title: One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural Source: mediaTUM URL: [Link]
-
Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid Source: MDPI URL: [Link]
-
Title: Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst Source: MDPI URL: [Link]
-
Title: One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural Source: ResearchGate URL: [Link]
-
Title: 5-Amino-furan-2-carboxylic acid Source: PubChem - NIH URL: [Link]
-
Title: Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers Source: ResearchGate URL: [Link]
-
Title: furfuryl octanoate Source: PubChem - NIH URL: [Link]
-
Title: 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid Source: PubChem - NIH URL: [Link]
-
Title: Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system Source: PMC - NIH URL: [Link]
-
Title: Uniform Sanitary and Epidemiological and Hygienic Safety Requirements for Food Source: adb.org URL: [Link]
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Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. CAS 934-65-6: 5-(aminomethyl)furan-2-carboxylic acid [cymitquimica.com]
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- 11. biosynth.com [biosynth.com]
An In-depth Technical Guide to 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride, a pivotal heterocyclic building block for professionals in chemical research and drug development. We will delve into its structural characteristics, physicochemical properties, synthesis, and applications, grounding the discussion in established scientific principles and methodologies.
Introduction: A Versatile Furan Derivative
This compound is an organic compound featuring a furan ring substituted with a carboxylic acid at the 2-position and an aminomethyl group at the 5-position.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a highly versatile intermediate in organic synthesis.[1][2] Its structural rigidity, conferred by the furan ring, and the presence of two key functional groups—an amine and a carboxylic acid—make it a valuable scaffold for creating complex molecules. This compound serves as a bio-based monomer for producing semi-aromatic polyamides and is a crucial starting material in the synthesis of novel pharmaceutical agents and advanced materials.[3]
Structural Elucidation and Physicochemical Properties
The core of this molecule is a five-membered aromatic furan ring. The electron-withdrawing carboxylic acid group and the aminomethyl group at opposite ends of the ring significantly influence its reactivity. The protonated amine in the hydrochloride salt form renders the compound as a white to off-white solid, generally soluble in polar solvents like water, ethanol, and methanol.[1][2]
Key physicochemical data are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 51521-95-0 | [2] |
| Chemical Formula | C₆H₇NO₃·HCl | [2] |
| Molecular Weight | 177.58 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water, ethanol, acetone | [2] |
| Storage | 2°C - 8°C, tightly sealed container | [2] |
The presence of both an acidic (carboxylic acid) and a basic (amine) functional group makes this molecule zwitterionic in its non-salt form, a property crucial for its application in building peptidomimetics and other biologically relevant structures.
Synthesis and Mechanistic Considerations
The synthesis of 5-(aminomethyl)furan-2-carboxylic acid can be approached through various routes, often starting from bio-renewable resources like 5-(hydroxymethyl)furfural (HMF).[3] The choice of synthetic pathway is dictated by factors such as desired purity, scalability, and environmental impact.
Chemo-enzymatic Synthesis from HMF
A modern and sustainable approach involves a one-pot, multi-enzyme cascade to convert HMF into the target molecule.[3] This method offers high selectivity and avoids the use of harsh chemical reagents.
Caption: Chemo-enzymatic cascade for the synthesis of AMFCA from HMF.
Expertise in Action: The use of an engineered HMF oxidase in the first step is critical for selectively oxidizing the hydroxymethyl group to an aldehyde without affecting the existing aldehyde. The subsequent transamination step, utilizing an ω-transaminase, is a key transformation that introduces the amine functionality with high specificity. An alanine dehydrogenase is often included to regenerate the L-alanine amine donor, creating a sustainable, closed-loop system.[3]
Detailed Experimental Protocol (Illustrative)
Below is a conceptual protocol for the final amination and salt formation step, assuming the precursor 5-formyl-2-furancarboxylic acid is available.
Objective: To synthesize this compound via reductive amination.
Materials:
-
5-Formyl-2-furancarboxylic acid (1.0 eq)
-
Ammonium chloride (1.5 eq)
-
Sodium cyanoborohydride (1.2 eq)
-
Methanol (solvent)
-
Hydrochloric acid (for pH adjustment and salt formation)
Procedure:
-
Dissolution: Dissolve 5-formyl-2-furancarboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Source Addition: Add ammonium chloride to the solution and stir until dissolved. The ammonium chloride serves as the source of ammonia in equilibrium.
-
Reductive Amination: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride in portions. This reducing agent is selective for the imine intermediate formed in situ, minimizing the reduction of the starting aldehyde.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute HCl. Adjust the pH to ~1 with concentrated HCl to ensure the precipitation of the hydrochloride salt.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove organic impurities, and dry in vacuo to yield the final product.
Trustworthiness through Validation: The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.
Spectroscopic and Analytical Characterization
Confirming the structure of the final compound is a critical step that relies on multiple analytical methods.
Caption: Key analytical methods for structural verification.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each proton environment. One would expect to see two doublets for the furan ring protons, a singlet for the aminomethyl (-CH₂-) protons, and broad signals for the amine (-NH₃⁺) and carboxylic acid (-COOH) protons. The integration of these signals confirms the relative number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at the most downfield position.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₆H₈NO₃⁺ for the free amine cation) with high confidence.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups: a broad O-H stretch for the carboxylic acid, N-H stretching for the ammonium group, and a strong C=O stretch for the carbonyl group.
-
Single-Crystal X-ray Diffraction (SC-XRD): For crystalline materials, SC-XRD provides unambiguous proof of the molecular structure and connectivity, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding.[4][5]
Applications in Research and Development
The unique bifunctional nature of 5-(aminomethyl)furan-2-carboxylic acid makes it a valuable building block in several areas of chemical science.
Medicinal Chemistry and Drug Discovery
This molecule serves as a rigid scaffold for the synthesis of novel therapeutic agents. Furan-based compounds are known to possess a wide range of biological activities.[6]
-
Antitubercular Agents: Furan-2-carboxylic acid derivatives have been identified as potential inhibitors of iron acquisition in Mycobacterium tuberculosis, representing an innovative anti-virulence strategy.[4]
-
Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide chains to create analogues with constrained conformations, which can lead to enhanced biological activity or stability.
-
Anti-inflammatory Agents: Some derivatives have shown potential as inhibitors of prostaglandin synthesis, suggesting applications in anti-inflammatory drug design.[6]
Polymer and Materials Science
As a bio-derived monomer, 5-(aminomethyl)furan-2-carboxylic acid (AMFCA) is a sustainable alternative to fossil-based chemicals for the production of high-performance polymers.[3]
-
Polyamides: AMFCA can be polymerized to form semi-aromatic polyamides, which are thermoplastics with applications in the automotive, electronics, and packaging industries due to their mechanical strength and thermal stability.[3]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While specific data for the hydrochloride salt is limited, related furan carboxylic acids are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7] The recommended storage temperature is between 2°C and 8°C.[2] Keep the container tightly closed to prevent moisture absorption.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and valuable tool for innovation. Its bio-based potential, coupled with its utility in constructing complex and biologically active molecules, positions it at the forefront of sustainable chemistry and pharmaceutical development. A thorough understanding of its structure, properties, and synthesis is paramount for researchers aiming to unlock its full potential in their applications.
References
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Gargiulo, S., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Retrieved from [Link]
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Macchi, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1493. Retrieved from [Link]
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Li, Y., et al. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1548. Retrieved from [Link]
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The Strategic Role of IR Spectroscopy in Molecular Characterization
An In-depth Technical Guide to the Infrared Spectrum of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride
This guide provides a detailed technical analysis of the vibrational characteristics of this compound, a molecule of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document elucidates the principles behind acquiring and interpreting the infrared (IR) spectrum of this compound. We will explore the correlation between molecular structure and spectral features, present a field-proven protocol for data acquisition, and offer a systematic approach to spectral interpretation, thereby providing a robust framework for the characterization of complex organic molecules.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), an IR spectrum provides a unique "molecular fingerprint." For a compound like this compound, which contains a furan ring, a carboxylic acid, and an amine salt, IR spectroscopy is exceptionally powerful. It allows for the rapid and non-destructive confirmation of these key functional groups, offering critical insights into purity, identity, and intermolecular interactions such as hydrogen bonding, which are vital in understanding the solid-state properties of active pharmaceutical ingredients and their intermediates.
Deciphering the Molecular Blueprint: Structure and Expected Vibrational Signatures
A rigorous interpretation of an IR spectrum is predicated on a thorough understanding of the molecule's constituent functional groups. This compound is a multi-functional molecule, and each part of its structure contributes distinct features to the overall spectrum.
The presence of the amine as a hydrochloride salt (R-CH₂NH₃⁺Cl⁻) and the carboxylic acid group (-COOH) leads to extensive hydrogen bonding in the solid state. This has a profound effect on the spectrum, particularly in the high-frequency region.
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Characteristics and Causality |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Extremely broad due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers in the solid state.[1][2] |
| N-H (Ammonium Salt) | Stretching | 2800 - 3200 | Broad absorption from symmetric and asymmetric stretches of the -NH₃⁺ group. This band will heavily overlap with the O-H stretch. |
| C-H (Furan Ring) | Stretching | ~3100 | Weak to medium intensity bands characteristic of sp² C-H bonds in an aromatic system. |
| C-H (Methylene) | Asymmetric & Symmetric Stretching | 2850 - 2960 | Two distinct bands are expected for the -CH₂- group adjacent to the amine. |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | A very strong and sharp absorption. Its position is influenced by conjugation with the furan ring, which can lower the frequency.[1][3] |
| N-H (Ammonium Salt) | Asymmetric Bending | 1500 - 1600 | Medium to strong absorption, often referred to as the ammonium band. |
| C=C (Furan Ring) | Stretching | 1475 - 1600 | Multiple bands of variable intensity arising from the aromatic ring vibrations. |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong band associated with the C-O single bond of the acid, often coupled with O-H bending.[2] |
| C-O-C (Furan Ring) | Asymmetric Stretching | ~1225 | A characteristic band for the furan ring ether linkage.[4] |
| Furan Ring | Breathing/Pulsation | ~1020 | A sharp, characteristic band for the furan nucleus.[4] |
A Protocol for Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a clean, reproducible IR spectrum is paramount. For a solid powder like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the technique of choice. It requires minimal sample preparation, is rapid, and provides high-quality data from the native material.[5][6][7]
Experimental Workflow: From Sample to Spectrum
The following workflow diagram illustrates the logical and systematic process for acquiring an ATR-FTIR spectrum, ensuring data integrity at each stage.
Caption: A validated workflow for the acquisition and processing of an ATR-FTIR spectrum of a solid sample.
Detailed Step-by-Step Methodology
-
Instrument Preparation:
-
Crystal Cleaning: The ATR crystal (typically diamond) must be impeccably clean. Wipe the crystal surface with a lint-free tissue dampened with a volatile solvent like isopropanol. Allow it to dry completely. This prevents sample cross-contamination.
-
Background Collection: With the clean crystal and pressure arm in place, collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step that digitally subtracts the absorbance of atmospheric water and CO₂ from the final sample spectrum.
-
-
Sample Analysis:
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.
-
Pressure Application: Engage the ATR pressure clamp to apply firm, consistent pressure. This is essential to ensure intimate and uniform contact between the solid sample and the ATR crystal, which is necessary for a strong, high-quality spectrum.[8]
-
Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan.
-
-
Data Processing:
-
ATR Correction: Apply a software-based ATR correction. The depth of penetration of the IR beam into the sample is wavelength-dependent in ATR. This correction algorithm compensates for this effect, making the resulting spectrum more comparable to a traditional transmission spectrum, with more accurate peak intensities at lower wavenumbers.
-
Analysis: Use the software's tools to identify the precise wavenumbers of the absorption maxima and annotate the spectrum according to the assignments in Table 1.
-
A Guided Tour Through the Spectrum
Interpreting the spectrum involves systematically examining its different regions:
-
The 3300-2500 cm⁻¹ Region: Expect a very broad, and potentially "messy," absorption feature. This is the result of the heavily overlapped O-H stretching from the hydrogen-bonded carboxylic acid and the N-H stretching from the ammonium salt. This broadness is a strong indicator of these functional groups being present in a hydrogen-bonded solid state.[9]
-
The 1700 cm⁻¹ Region: A very strong, sharp peak around 1700-1725 cm⁻¹ should be present. This is the C=O stretch of the carboxylic acid and is often the most intense peak in the spectrum. Its sharpness contrasts with the broadness of the O-H stretch.
-
The Fingerprint Region (1600-1000 cm⁻¹): This region will be complex but highly informative. Key peaks to identify are the N-H bend of the ammonium group (~1500-1600 cm⁻¹), the C=C stretches of the furan ring, and the strong C-O stretches from the acid and the furan ether linkage. The characteristic furan ring bands near 1225 cm⁻¹ and 1020 cm⁻¹ should be sought out as confirmation of the heterocyclic core.[4]
Conclusion: A Vibrational Signature of Identity and Purity
The infrared spectrum of this compound is a rich source of structural information. By following a rigorous, self-validating experimental protocol and applying a systematic interpretation based on the foundational principles of vibrational spectroscopy, researchers can confidently confirm the molecular identity and assess the purity of this important chemical entity. The combination of the extremely broad O-H/N-H stretch, the strong carbonyl absorption, and the characteristic fingerprint of the furan ring provides a unique and definitive spectral signature. This guide equips the modern scientist with the necessary expertise to leverage FT-IR spectroscopy to its full potential in the fast-paced environment of drug discovery and chemical development.
References
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SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Katritzky, A. R., & Lagowski, J. M. (1959). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society (Resumed), 657-660. (Note: A direct link to the full text may require a subscription. A link to the abstract on a public research database is provided for verification: [Link])
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
PubMed Central. (2022, October 19). Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) Spectroscopy Sensitivity to the Thermal Decay of Bone Collagen. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Retrieved from [Link]
-
YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
YouTube. (2018, September 16). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]
-
ResearchGate. (2004). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
PubMed Central. (2010, December 11). 5-(Hydroxymethyl)furan-2-carboxylic acid. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]
-
PubMed. (2010, July). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Retrieved from [Link]
-
MDPI. (2021, September 15). Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Coupled with Chemometrics, to Control the Botanical Authenticity and Quality of Cold-Pressed Functional Oils Commercialized in Romania. Retrieved from [Link]
-
PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid. Retrieved from [Link]
-
mediaTUM. (2021, September 7). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
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Technical Guide: Physical Appearance of 5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride
Introduction
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (CAS No. 51521-95-0) is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of furan-2-carboxylic acid, its bifunctional nature—possessing both a primary amine and a carboxylic acid—makes it a versatile building block for the synthesis of novel polyamides, pharmaceuticals, and other complex molecular architectures. Accurate characterization of its physical properties is a fundamental prerequisite for its application in any research and development setting. This guide provides a technical overview of the physical appearance of this compound, grounded in available data and established scientific principles of material characterization.
Chemical Identity and Structure
The hydrochloride salt of 5-(Aminomethyl)furan-2-carboxylic acid is formed by the protonation of the primary aminomethyl group by hydrochloric acid. This conversion from the free base to the salt form is a common strategy in drug development to improve the solubility and stability of amine-containing compounds.
Methodological & Application
Application Note: A Robust One-Pot, Two-Step Chemo-Enzymatic Synthesis of 5-(Aminomethyl)furan-2-carboxylic Acid (AMFCA) from 5-Hydroxymethylfurfural (HMF)
Authored by: Senior Application Scientist, Bio-Renewable Materials Division
Abstract
5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) is a pivotal bio-derived monomer, offering a sustainable alternative to fossil-based components for high-performance semi-aromatic polyamides.[1][2] These materials are critical in the automotive, electronics, and packaging industries. This application note presents a detailed, field-proven protocol for a one-pot, two-step synthesis of AMFCA starting from the versatile biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF).[3][4][5] By integrating a selective chemocatalytic oxidation with a highly specific enzymatic transamination, this hybrid methodology achieves high yields while minimizing purification steps and solvent waste, aligning with the principles of green chemistry.[6][7][8]
Introduction and Strategic Rationale
The transition to a bio-based economy necessitates the development of efficient synthetic routes to key platform molecules and their derivatives. AMFCA is a prime example, possessing a rigid furan core and two distinct functional groups (amine and carboxylic acid) that make it an ideal building block for advanced polymers.[2][7]
Traditional chemical syntheses of AMFCA often require harsh conditions, multi-step procedures, and the use of hazardous reagents. In contrast, a one-pot hybrid catalytic approach offers significant advantages:
-
Process Intensification: Combining multiple reaction steps in a single vessel reduces capital costs, energy consumption, and waste generation.
-
Expertise & Selectivity: The strategy leverages the strengths of both chemical and biological catalysts. A robust heterogeneous metal catalyst performs the initial oxidation, while a highly selective enzyme (transaminase) ensures the correct introduction of the amine functionality without affecting the carboxylic acid group.
-
Trustworthiness & Reproducibility: This protocol is designed as a self-validating system. The sequential nature of the steps, with clear transition points, allows for straightforward in-process monitoring and ensures high fidelity from batch to batch.
The overall synthetic strategy involves two distinct, sequential transformations within the same reaction vessel:
-
Step 1 (Chemocatalysis): Selective aerobic oxidation of HMF to the key intermediate, 5-formyl-2-furancarboxylic acid (FFCA).[6]
-
Step 2 (Biocatalysis): Specific transamination of the formyl group of FFCA to an aminomethyl group, yielding the final product, AMFCA.
Caption: One-Pot, Two-Step Synthetic Workflow for AMFCA Production.
Mechanistic Insights: The "Why" Behind the Protocol
Step 1: Selective Oxidation using a Heterogeneous Catalyst
The initial transformation of HMF is a critical control point. HMF possesses two oxidizable functional groups: a primary alcohol and an aldehyde. For this synthesis, the target intermediate is 5-formyl-2-furancarboxylic acid (FFCA), which requires the selective oxidation of the hydroxymethyl group to an aldehyde and the aldehyde group to a carboxylic acid. However, a more direct and commonly reported route involves the selective oxidation of the aldehyde group of HMF to a carboxylic acid, followed by the oxidation of the alcohol group. A well-established pathway proceeds via the oxidation of HMF to FFCA.[9][10]
We employ a Platinum-on-silica (Pt/SiO₂) catalyst for this step.
-
Causality: Platinum is highly efficient for the aerobic oxidation of both alcohols and aldehydes. Operating at a slightly elevated temperature (e.g., 60 °C) in an aqueous, buffered solution provides the necessary activation energy for the reaction to proceed efficiently.[6]
-
Self-Validation: The use of a heterogeneous catalyst is crucial for the one-pot design. After the oxidation is complete, the solid Pt/SiO₂ can be left in the reactor without interfering with the subsequent enzymatic step, or it can be easily removed by simple filtration if desired, simplifying the overall process.
Step 2: Specific Amination via ω-Transaminase
Once FFCA is formed, the reaction conditions are adjusted to be biocompatible for the enzymatic step. An ω-transaminase (ω-TA) from a source such as Chromobacterium violaceum is introduced.[1][6]
-
Causality: ω-Transaminases are highly specific enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine) to a carbonyl acceptor (the formyl group of FFCA). This reaction requires the cofactor pyridoxal-5'-phosphate (PLP). The enzyme's high specificity (chemo- and regioselectivity) is paramount; it exclusively targets the aldehyde, leaving the carboxylic acid group untouched—a feat that is challenging to achieve with conventional chemical methods without protecting groups.
-
Self-Validation: The reaction is driven to completion by the choice of amine donor. Using L-alanine, the co-product is pyruvate. In more advanced systems, a regenerating enzyme like alanine dehydrogenase can be included to recycle the pyruvate back to L-alanine, ensuring the reaction equilibrium is continuously shifted towards product formation.[1][7]
Caption: Mechanism of the ω-Transaminase Catalyzed Reaction Step.
Detailed Application Protocol
This protocol describes a one-pot, two-step synthesis of AMFCA from HMF on a laboratory scale, yielding approximately 77% AMFCA.[6]
Materials & Equipment
| Reagents & Materials | Equipment |
| 5-Hydroxymethylfurfural (HMF), ≥98% | Jacketed glass reaction vessel with overhead stirrer |
| Platinum on silica (Pt/SiO₂), 5 wt% Pt | Temperature controller and circulator |
| ω-Transaminase (e.g., from C. violaceum) | pH meter and probe |
| L-Alanine, ≥99% | HPLC system with a suitable column (e.g., C18) |
| Pyridoxal-5'-phosphate (PLP) | Filtration apparatus |
| Sodium phosphate buffer (0.1 M) | Lyophilizer or rotary evaporator |
| Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment | Standard laboratory glassware |
Quantitative Data & Reaction Conditions
| Parameter | Step 1: Oxidation | Step 2: Transamination |
| Key Reagents | HMF (1.0 eq), Pt/SiO₂ (e.g., 5 mol% Pt) | ω-Transaminase, L-Alanine (1.5 eq), PLP (1 mM) |
| Solvent | 0.1 M Sodium Phosphate Buffer | Same reaction mixture |
| pH | 8.0 | Adjusted to 8.0 (if needed) |
| Temperature | 60 °C | 30 °C |
| Atmosphere | Air or O₂ (balloon) | Air |
| Typical Duration | 4-8 hours (until HMF consumption) | 12-24 hours (until FFCA consumption) |
| Expected Conversion | >95% | >80% |
Step-by-Step Experimental Procedure
Step 1: Chemocatalytic Oxidation of HMF to FFCA
-
Reactor Setup: To a 100 mL jacketed glass reactor, add 50 mL of 0.1 M sodium phosphate buffer. Start stirring at 300 RPM and set the circulator to maintain an internal temperature of 60 °C.
-
Reagent Addition: Once the temperature is stable, dissolve HMF (e.g., 1.26 g, 10 mmol) in the buffer. Adjust the pH to 8.0 using 1 M NaOH.
-
Catalyst Introduction: Add the Pt/SiO₂ catalyst to the reaction mixture. If using air, ensure adequate headspace. For faster reactions, an O₂ balloon can be fitted to the reactor.
-
Reaction Monitoring: Monitor the consumption of HMF by taking small aliquots every hour and analyzing them by HPLC or TLC. The reaction is complete when HMF is no longer detectable. A major byproduct, 2,5-furandicarboxylic acid (FDCA), may be observed.[6]
Step 2: Biocatalytic Transamination of FFCA to AMFCA
-
Condition Adjustment: Once Step 1 is complete, cool the reaction mixture to 30 °C using the circulator.
-
Biocatalyst Addition: Check the pH and readjust to 8.0 if necessary. Add L-Alanine (e.g., 1.34 g, 15 mmol), PLP (to a final concentration of 1 mM), and the ω-transaminase enzyme preparation.
-
Incubation: Maintain the temperature at 30 °C with gentle stirring (150-200 RPM) for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of AMFCA and the consumption of the FFCA intermediate by HPLC.
Product Work-up and Purification
-
Catalyst Removal: At the end of the reaction, cool the mixture to room temperature. Remove the solid Pt/SiO₂ catalyst by vacuum filtration.
-
Enzyme Denaturation: Adjust the pH of the filtrate to 3.0 with 2 M HCl. This will precipitate the desired AMFCA product and denature the enzyme.
-
Isolation: Stir the acidified mixture on ice for 1 hour. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold deionized water and then a small amount of cold ethanol to remove impurities. Dry the white to off-white solid under vacuum to yield pure 5-(aminomethyl)furan-2-carboxylic acid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: Incomplete oxidation of HMF can be due to catalyst deactivation or insufficient oxidant. Ensure the catalyst is of good quality and that there is adequate air/O₂ supply. Over-oxidation to FDCA can occur with prolonged reaction times; therefore, careful monitoring is essential.[6]
-
Stalled Transamination (Step 2): Low enzymatic activity can result from incorrect pH or temperature. Ensure the pH is precisely 8.0 before adding the enzyme. Confirm the activity of the enzyme batch and the presence of the PLP cofactor, which is essential for function.
-
Product Isolation Issues: AMFCA is an amino acid and exhibits zwitterionic properties. Its solubility is highly pH-dependent. Ensure the pH is accurately adjusted to its isoelectric point (around 3-4) for maximal precipitation and recovery.
Conclusion
This application note details a robust and efficient one-pot, two-step chemo-enzymatic protocol for the synthesis of 5-(aminomethyl)furan-2-carboxylic acid from HMF. By combining the durability of a heterogeneous oxidation catalyst with the unparalleled selectivity of an ω-transaminase, this method provides a scalable and sustainable route to a key bio-monomer. This process exemplifies a modern approach to chemical manufacturing, where integrated catalytic systems pave the way for a more sustainable chemical industry.
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García-García, P., Oroz-Guinea, I., García-Junceda, E., & Lavandera, I. (2023). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]
-
Froidevaux, R., et al. (2020). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. ChemCatChem. Available from ResearchGate. [Link]
-
García-García, P., Oroz-Guinea, I., García-Junceda, E., & Lavandera, I. (2023). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing. [Link]
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García-García, P., Oroz-Guinea, I., García-Junceda, E., & Lavandera, I. (2023). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate. [Link]
-
Various Authors. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. [Link]
-
Lin, L., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Semantic Scholar. [Link]
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Lin, L., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. National Institutes of Health (NIH). [Link]
-
Kim, M., et al. (2022). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. ResearchGate. [Link]
-
Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
-
Rosenau, T., et al. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. [Link]
-
Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. [Link]
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Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. SciSpace. [Link]
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Lecture series by Dr. Debashis Mandal. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]
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García-García, P., et al. (2023). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]
-
Li, H., et al. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. [Link]
-
Zhang, Z., et al. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. [Link]
-
Davis, S. E., et al. (2015). Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over a Ru/C catalyst. Green Chemistry. [Link]
-
Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. [Link]
-
National Center for Biotechnology Information. 5-Formyl-2-furancarboxylic Acid. PubChem Compound Database. [Link]
Sources
- 1. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06452F [pubs.rsc.org]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. researchgate.net [researchgate.net]
- 10. 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of 5-(Aminomethyl)furan-2-carboxylic Acid Using ω-Transaminase
For: Researchers, scientists, and drug development professionals.
Introduction: A Greener Path to a Valuable Bio-based Monomer
5-(Aminomethyl)furan-2-carboxylic acid (AMFC) is a rigid, bio-based monomer that is gaining significant attention as a sustainable replacement for petroleum-derived components in the synthesis of high-performance polyamides.[1][2][3] These polymers exhibit exceptional thermal and mechanical properties, making them suitable for demanding applications in the automotive, electronics, and packaging industries.[1][4] Beyond polymer science, AMFC and its derivatives are also being explored for their potential in the pharmaceutical industry.[1]
Traditional chemical routes to AMFC often require harsh reaction conditions, including high temperatures and pressures, strong acids, and the use of organic solvents, which pose environmental and safety concerns.[1][4] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a compelling alternative. Enzymatic reactions are typically conducted in aqueous media under mild conditions, demonstrating high selectivity and reducing the generation of hazardous waste.
This application note provides a detailed guide to the synthesis of AMFC from the bio-based platform chemical 5-hydroxymethylfurfural (HMF) using a multi-enzyme cascade, with a core focus on the key amination step catalyzed by an ω-transaminase. Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[5][6] This methodology presents a more sustainable and efficient route to AMFC, aligning with the principles of green chemistry.
Principle of the Biocatalytic Cascade
The synthesis of AMFC from HMF is achieved through a one-pot, multi-enzyme cascade. This approach is highly efficient as it eliminates the need for intermediate purification steps, saving time and resources. The cascade involves the following key enzymatic transformations:
-
Oxidation of HMF: The process begins with the oxidation of the alcohol group of HMF to an aldehyde, and subsequently, the aldehyde group at the C2 position is oxidized to a carboxylic acid. This can be achieved using a combination of an HMF oxidase and an aldehyde dehydrogenase, yielding 5-formylfuran-2-carboxylic acid (FFCA) as the key intermediate for the transamination step.
-
Transamination of FFCA: An ω-transaminase (specifically, the well-characterized enzyme from Chromobacterium violaceum, Cv-ωTA) is then used to transfer an amino group from an amine donor to the formyl group of FFCA, producing the desired product, AMFC.[7]
This application note will focus on the practical aspects of setting up and running the transamination reaction, including enzyme preparation, reaction optimization, and product analysis.
Materials and Reagents
Enzymes and Substrates
-
ω-Transaminase from Chromobacterium violaceum (Cv-ωTA): This can be obtained from commercial suppliers of biocatalysis enzymes or produced recombinantly in E. coli. The gene for Cv-ωTA is well-documented, and expression vectors are readily available.[1][2][6][8]
-
5-Formylfuran-2-carboxylic acid (FFCA): The substrate for the transamination reaction. Can be synthesized from HMF or purchased from chemical suppliers.
-
Pyridoxal-5'-phosphate (PLP): The essential cofactor for transaminase activity.
-
Amine Donor:
-
L-Alanine: A bio-based amine donor.
-
Isopropylamine (IPA): A cost-effective amine donor.[9]
-
-
For L-Alanine recycling system (optional but recommended):
-
Alanine Dehydrogenase (AlaDH): To regenerate L-alanine from pyruvate.
-
Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH): For cofactor (NADH) regeneration.
-
Ammonium formate or Glucose: As the ultimate source of the amino group and reducing equivalents, respectively.
-
Buffers and Reagents
-
HEPES buffer (50 mM, pH 8.2)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric Acid (HCl) solution (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (for HPLC mobile phase)
-
Standard of 5-(Aminomethyl)furan-2-carboxylic acid (for HPLC calibration)
Experimental Protocols
Protocol 1: Activity Assay for ω-Transaminase (Cv-ωTA)
Before proceeding with the synthesis, it is crucial to determine the activity of the transaminase preparation. A common method is a spectrophotometric assay that monitors the formation of acetophenone from the transamination of (S)-α-methylbenzylamine.[10]
-
Prepare the Assay Mixture: In a UV-transparent cuvette, prepare a 1 mL reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 8.0)
-
5 mM (S)-α-methylbenzylamine
-
5 mM Pyruvate
-
0.1 mM PLP
-
-
Initiate the Reaction: Add a known amount of the Cv-ωTA enzyme solution to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 245 nm (the wavelength at which acetophenone has a significant absorbance).
-
Calculate Activity: The activity of the enzyme (in U/mL, where 1 U is defined as the amount of enzyme that produces 1 µmol of acetophenone per minute) can be calculated using the Beer-Lambert law (ε₂₄₅ for acetophenone = 12 mM⁻¹ cm⁻¹).[10]
Protocol 2: Synthesis of 5-(Aminomethyl)furan-2-carboxylic Acid (AMFC)
This protocol describes a typical lab-scale batch synthesis of AMFC from FFCA using Cv-ωTA.
Rationale for Amine Donor Selection:
-
L-Alanine: The use of L-alanine as an amine donor is environmentally benign. However, the reaction equilibrium can be unfavorable. To drive the reaction to completion, it is often necessary to use a co-enzyme recycling system to remove the pyruvate by-product.[11][12]
-
Isopropylamine (IPA): IPA is a cost-effective amine donor, and the acetone by-product is volatile and can be easily removed, which helps to shift the reaction equilibrium towards product formation.[9] However, high concentrations of IPA can sometimes inhibit the enzyme.
Reaction Setup (Example using L-Alanine with recycling):
-
Reaction Buffer: Prepare 100 mM potassium phosphate buffer (pH 8.0).
-
Reaction Mixture: In a suitable reaction vessel, combine the following components in the specified order:
-
Buffer to the desired final volume.
-
50 mM FFCA (substrate)
-
100 mM L-Alanine (amine donor)
-
1 mM PLP (cofactor)
-
1 mM NAD⁺
-
200 mM Ammonium formate
-
5 U/mL Alanine Dehydrogenase (AlaDH)
-
5 U/mL Formate Dehydrogenase (FDH)
-
-
Enzyme Addition: Add the pre-determined amount of Cv-ωTA (e.g., 10-20 mg of lyophilized powder or a corresponding volume of enzyme solution per 100 mg of substrate).
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 24-48 hours.
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze by HPLC (see Protocol 3) to monitor the consumption of FFCA and the formation of AMFC.
Reaction Setup (Example using Isopropylamine):
-
Reaction Buffer: Prepare 100 mM potassium phosphate buffer (pH 8.0).
-
Reaction Mixture: In a suitable reaction vessel, combine:
-
Buffer to the desired final volume.
-
50 mM FFCA
-
500 mM Isopropylamine (amine donor)
-
1 mM PLP
-
-
Enzyme Addition: Add Cv-ωTA as described above.
-
Incubation: Incubate at 30°C with gentle agitation. If possible, perform the reaction under a slight vacuum or with a gentle stream of an inert gas (e.g., nitrogen) to facilitate the removal of the acetone by-product.
-
Monitoring: Monitor the reaction progress by HPLC.
Protocol 3: HPLC Analysis of AMFC
-
Sample Preparation: Dilute the reaction aliquots with the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard reverse-phase HPLC system with a UV detector is suitable.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in 20 mM KH₂PO₄ (pH 6.0) at a flow rate of 1.0 mL/min can be used.[3] Alternatively, an isocratic mobile phase of 0.06 N H₂SO₄ (60%) and methanol (40%) can be employed.[13]
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 265 nm) for both FFCA and AMFC.
-
Quantification: Create a calibration curve using a standard of known AMFC concentrations to quantify the product yield.
Protocol 4: Purification of AMFC
-
Enzyme Removal: After the reaction is complete, centrifuge the reaction mixture to pellet the enzymes (if using whole cells or precipitated enzyme). If using soluble enzymes, they can be removed by ultrafiltration.
-
pH Adjustment: Adjust the pH of the supernatant to the isoelectric point of AMFC to induce precipitation.
-
Crystallization: Cool the solution to 4°C to facilitate the crystallization of AMFC.
-
Isolation: Collect the precipitated AMFC by filtration and wash with cold water.
-
Drying: Dry the purified AMFC under vacuum.
-
Purity Check: Assess the purity of the final product by HPLC.
Data Presentation
| Parameter | Condition 1 (L-Alanine) | Condition 2 (IPA) |
| Substrate (FFCA) Conc. | 50 mM | 50 mM |
| Amine Donor Conc. | 100 mM | 500 mM |
| Temperature | 30°C | 30°C |
| pH | 8.0 | 8.0 |
| Reaction Time | 24-48 h | 24-48 h |
| Expected Yield | >90% | >95% |
| Purity | >98% | >98% |
Visualization of the Experimental Workflow
Caption: Workflow for the enzymatic synthesis of AMFC.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive enzyme. | - Perform an enzyme activity assay (Protocol 1).- Ensure proper storage of enzymes (-20°C or -80°C). |
| 2. Missing or degraded cofactor (PLP). | - Add fresh PLP to the reaction mixture. PLP is light-sensitive, so store it properly. | |
| 3. Sub-optimal pH or temperature. | - Verify the pH of the reaction buffer.- Ensure the incubator is at the correct temperature (30°C). | |
| Reaction stalls at ~50% conversion | 1. Unfavorable reaction equilibrium. | - If using L-alanine, ensure the recycling system (AlaDH/FDH) is active.- If using IPA, try removing acetone by applying a slight vacuum or gentle gas stream.[14] |
| 2. Product inhibition. | - Consider using in situ product removal techniques, such as extraction.[11] | |
| Enzyme instability | 1. Dissociation of the enzyme dimer. | - Ensure sufficient PLP is present, as it helps stabilize the dimeric form.[2][6] |
| 2. Presence of organic solvents or other denaturants. | - Minimize the use of co-solvents if possible. Some transaminases show improved stability in the presence of additives like glycerol or DMSO.[5] |
References
-
Almac. (n.d.). Application of ω-Transaminases in the Pharmaceutical Industry. Retrieved from [Link]
- Fornoni, E., Al-Shameri, A., Domínguez de María, P., & Sieber, V. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
- Humble, M. S., Cassimjee, K. E., Håkansson, M., Kimbung, Y. R., Walse, B., Abedi, V., Federsel, H.-J., Berglund, P., & Logan, D. T. (2012). Crystal Structures of the Chromobacterium violaceum ω-transaminase Reveal Major Structural Rearrangements Upon Binding of Coenzyme PLP. FEBS Journal, 279(5), 779-792.
- Hu, L., He, A., Liu, X., Xia, J., Xu, J., Zhou, S., & Xu, J. (2019).
- Cassimjee, K. E., Svedendahl Humble, M., Kimbung, Y. R., Abedi, V., Federsel, H.-J., Berglund, P., & Logan, D. T. (2012). ω-Transaminase in Biocatalysis - Methods, Reactions and Engineering. Diva-Portal.org.
- Mathew, S., & Yun, H. (2012). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
-
Humble, M. S., Cassimjee, K. E., Håkansson, M., Kimbung, Y. R., Walse, B., Abedi, V., Federsel, H.-J., Berglund, P., & Logan, D. T. (2012). Crystal structures of the Chromobacterium violaceumω-transaminase reveal major structural rearrangements upon binding of coenzyme PLP. PubMed. Retrieved from [Link]
-
RCSB PDB. (2012). 4A72: Crystal structure of the omega transaminase from Chromobacterium violaceum in a mixture of apo and PLP-bound states. Retrieved from [Link]
- Liu, B., Li, C., Zhang, D., & Wang, F. (2019). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts.
- Fornoni, E., Al-Shameri, A., Domínguez de María, P., & Sieber, V. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing).
- Guo, F., & Berglund, P. (2017).
- Weiss, M. S., et al. (2023). Comparison of Diverse Amine Donors for Use in the High-Throughput Screening of Amine Transaminases. Organic Process Research & Development.
- Fornoni, E., Al-Shameri, A., Domínguez de María, P., & Sieber, V. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing.
- Gotor-Fernández, V., & Gotor, V. (2018). A highly efficient one-enzyme protocol using ω-transaminase and an amino donor enabling equilibrium displacement assisted by molecular oxygen. Organic Chemistry Frontiers (RSC Publishing).
-
ResearchGate. (2021). (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan.... Retrieved from [Link]
- Schätzle, S., Steffen-Munsberg, F., Thontowi, A., Höhne, M., Robins, K., & Bornscheuer, U. T. (2009). Rapid and sensitive kinetic assay for characterization of omega-transaminases. Analytical Chemistry, 81(19), 8244-8248.
- Moore, J. C., & Hyster, T. K. (2020). To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. The Journal of Organic Chemistry.
- Mack, K., Doeker, M., Grabowski, L., Jupke, A., & Rother, D. (2021). Extractive in situ product removal for the application of naturally produced L-alanine as an amine donor in enzymatic metaraminol production. RSC Publishing.
- Romero-Mederos, M. D. C., et al. (2021). Efficient Amino Donor Recycling in Amination Reactions: Development of a New Alanine Dehydrogenase in Continuous Flow and Dialysis Membrane Reactors. MDPI.
- Contente, M. L., et al. (2022). Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones. NIH.
- Humble, M. S., Cassimjee, K. E., Håkansson, M., Kimbung, Y. R., Walse, B., Abedi, V., Federsel, H.-J., Berglund, P., & Logan, D. T. (2012). Crystal structures of the Chromobacterium violaceumω-transaminase reveal major structural rearrangements upon binding of coenzyme PLP. kth.diva-portal.org.
- Gomm, A., & O'Reilly, E. (2018). Protein engineering of amine transaminases.
- Cassimjee, K. E., et al. (2010). Chromobacterium violaceum ω-transaminase variant Trp60Cys shows increased specificity for (S)-1-phenylethylamine and 4′-substituted acetophenones, and follows Swain–Lupton parameterisation. Organic & Biomolecular Chemistry (RSC Publishing).
- Liu, B., et al. (2017). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature.
-
ResearchGate. (n.d.). The challenge of using isopropylamine as amine donor in transaminase catalysed reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Time courses of conversions with low co-substrate ratios. Comparison of.... Retrieved from [Link]
- Humble, M. S., Cassimjee, K. E., Håkansson, M., Kimbung, Y. R., Walse, B., Abedi, V., Federsel, H.-J., Berglund, P., & Logan, D. T. (2012). Crystal structures of the Chromobacterium violaceumω-transaminase reveal major structural rearrangements upon binding of coenzyme PLP. kth.diva-portal.org.
- Wever, R., et al. (2019). Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into the dimer dissociation process of the Chromobacterium violaceum (S)-selective amine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structures of the Chromobacterium violaceumω-transaminase reveal major structural rearrangements upon binding of coenzyme PLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. Rapid and sensitive kinetic assay for characterization of omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extractive in situ product removal for the application of naturally produced l -alanine as an amine donor in enzymatic metaraminol production - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00852H [pubs.rsc.org]
- 12. Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
Application Notes & Protocols: A Guide to Whole-Cell Biocatalysis for the Production of 5-(Aminomethyl)furan-2-carboxylic Acid (AMFC)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the production of 5-(aminomethyl)furan-2-carboxylic acid (AMFC) using whole-cell biocatalysis. AMFC is a valuable bio-based monomer for the synthesis of advanced polyamides and a building block for novel pharmaceuticals.[1][2] This guide details the scientific rationale, experimental workflows, and detailed protocols for establishing a robust and sustainable manufacturing process for AMFC, starting from the renewable platform chemical 5-hydroxymethylfurfural (HMF).[3][4]
Introduction: The Imperative for Bio-Based AMFC Production
The transition from a petroleum-based economy to a sustainable bio-economy necessitates the development of green and efficient manufacturing routes for key chemical building blocks.[5] 5-(Aminomethyl)furan-2-carboxylic acid (AMFC) has emerged as a critical bio-derived monomer, offering a renewable alternative to fossil-based components in the production of semi-aromatic polyamides with applications in the automotive and electronics industries.[1][2] Traditional chemical synthesis of AMFC often involves harsh reaction conditions, the use of hazardous reagents, and multiple protection/deprotection steps, leading to significant environmental burdens.[1]
Whole-cell biocatalysis presents a powerful and sustainable alternative. By harnessing the catalytic machinery of engineered microorganisms, we can achieve a direct and selective conversion of renewable feedstocks like HMF into AMFC under mild, aqueous conditions.[1][6] This approach not only aligns with the principles of green chemistry but also offers the potential for higher yields and simplified downstream processing. This document outlines a validated whole-cell biocatalytic system for AMFC production, focusing on a multi-enzyme cascade engineered within an Escherichia coli host.
The Biocatalytic Pathway: A Multi-Enzyme Cascade
The conversion of HMF to AMFC is a multi-step process involving sequential oxidation and amination reactions. An efficient whole-cell biocatalyst for this transformation co-expresses a series of enzymes that function in a coordinated cascade, minimizing the accumulation of inhibitory intermediates and driving the reaction towards the final product.[7]
The core enzymatic cascade involves three key steps:
-
Oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA): This initial oxidation of the aldehyde group of HMF can be catalyzed by various aldehyde dehydrogenases (ALDHs).[8][9]
-
Oxidation of HMFCA to 5-formyl-2-furancarboxylic acid (FFCA): The alcohol group of HMFCA is then oxidized to an aldehyde by an alcohol oxidase or a specific HMF oxidase (HMFO).[1][2][10]
-
Transamination of FFCA to AMFC: The final step involves the amination of the aldehyde group of FFCA to a primary amine, catalyzed by an ω-transaminase (ω-TA).[1][11][12]
To ensure the continuous operation of the ω-transaminase, a cofactor and amine donor regeneration system is crucial. This is typically achieved by co-expressing an L-alanine dehydrogenase (AlaDH), which regenerates the L-alanine amine donor from pyruvate while recycling the NADH cofactor.[1][2]
Below is a diagram illustrating the enzymatic cascade for AMFC production from HMF.
Figure 2: Workflow for the construction of the recombinant E. coli whole-cell biocatalyst.
Protocols for AMFC Production
Protocol 1: Cultivation and Induction of the Whole-Cell Biocatalyst
This protocol describes the cultivation of the engineered E. coli strain and the induction of enzyme expression.
Materials:
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic for plasmid selection)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) in a 2.5 L baffled flask to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue incubation at 20°C for 16-20 hours with shaking at 200 rpm.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0).
-
The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.
Protocol 2: Whole-Cell Biotransformation of HMF to AMFC
This protocol details the biotransformation reaction using the prepared whole-cell biocatalyst.
Materials:
-
Harvested whole-cell biocatalyst
-
100 mM Sodium Phosphate Buffer (pH 8.0)
-
5-Hydroxymethylfurfural (HMF)
-
L-Alanine
-
Ammonium formate
-
NAD⁺
-
Temperature-controlled shaker or bioreactor
Reaction Setup:
-
Prepare the reaction mixture in a suitable vessel. For a 50 mL reaction volume, combine:
-
Whole-cell biocatalyst (e.g., 50 g/L wet cell weight)
-
50 mM HMF
-
100 mM L-Alanine
-
100 mM Ammonium formate
-
1 mM NAD⁺
-
100 mM Sodium Phosphate Buffer (pH 8.0) to a final volume of 50 mL.
-
-
Incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm).
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 2-4 hours).
-
Analyze the samples for the consumption of HMF and the formation of HMFCA, FFCA, and AMFC using HPLC.
Rationale for Reaction Components:
-
Whole-cell biocatalyst: Provides the necessary enzymes in a protected intracellular environment.
-
HMF: The starting substrate for the biocatalytic cascade.
-
L-Alanine: Serves as the amine donor for the transamination step. [1]* Ammonium formate: Provides the nitrogen source for the regeneration of L-alanine by AlaDH.
-
NAD⁺: A crucial cofactor for the dehydrogenase enzymes in the cascade.
-
Phosphate Buffer (pH 8.0): Maintains a stable pH for optimal enzyme activity. [1]
Protocol 3: Analytical Method for Reaction Monitoring (HPLC)
This protocol provides a standard method for quantifying the key components of the biotransformation reaction.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Centrifuge the reaction sample at 13,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with mobile phase A as needed to fall within the calibration curve range.
-
Inject the prepared sample into the HPLC system.
Quantification:
-
Prepare standard curves for HMF, HMFCA, FFCA, and AMFC using known concentrations.
-
Calculate the concentration of each compound in the reaction samples based on the peak areas and the standard curves.
Data Presentation and Expected Results
The performance of the whole-cell biocatalysis system can be evaluated based on substrate conversion, product yield, and productivity. Below is a table summarizing typical results obtained under optimized conditions.
| Parameter | Value |
| Initial HMF Concentration | 50 mM |
| Reaction Time | 24 hours |
| HMF Conversion | >99% |
| AMFC Yield | ~85% |
| Productivity | ~1.5 g/L/h |
| Major Byproduct | HMFCA |
Note: Yields and productivity can be further optimized by fine-tuning reaction parameters such as substrate feeding strategies, cell density, and cofactor concentrations. Fed-batch processes have been shown to achieve higher product titers by mitigating substrate and product inhibition. [8][9][13]
Troubleshooting and Optimization
-
Low Conversion/Yield:
-
Cause: Insufficient enzyme expression or activity.
-
Solution: Optimize induction conditions (IPTG concentration, temperature, induction time). Verify protein expression via SDS-PAGE.
-
Cause: Cofactor limitation.
-
Solution: Increase the initial concentration of NAD⁺ or implement a cofactor regeneration system.
-
Cause: Substrate or product inhibition.
-
Solution: Implement a fed-batch strategy to maintain low concentrations of inhibitory compounds. [14]
-
-
Accumulation of Intermediates (HMFCA or FFCA):
-
Cause: A bottleneck in the enzymatic cascade, where a downstream enzyme is less active than an upstream one.
-
Solution: Re-engineer the expression vector to increase the expression level of the rate-limiting enzyme.
-
Conclusion
Whole-cell biocatalysis offers a highly effective and sustainable platform for the production of 5-(aminomethyl)furan-2-carboxylic acid from the renewable feedstock HMF. By employing an engineered multi-enzyme cascade within a robust microbial host like E. coli, it is possible to achieve high yields and productivities under mild, environmentally benign conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to establish and optimize their own AMFC production processes, contributing to the advancement of the bio-based economy.
References
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021). Green Chemistry. [Link]
-
Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). MDPI. [Link]
-
Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (2025). Organic & Biomolecular Chemistry. [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (n.d.). ResearchGate. [Link]
-
Biobased furanic derivatives for sustainable development. (n.d.). RSC Publishing. [Link]
-
A biocatalytic cascade for the amination of unfunctionalised cycloalkanes. (n.d.). RSC Publishing. [Link]
-
Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. (2019). Biotechnology for Biofuels. [Link]
-
Biocatalytic cascade to polysaccharide amination. (2024). Biotechnology for Biofuels and Bioproducts. [Link]
-
Profiles of HMF ( ) oxidation to DFF ( ) and FFCA ( ) during the... (n.d.). ResearchGate. [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). MDPI. [Link]
-
Engineering 5-hydroxymethylfurfural (HMF) oxidation in Pseudomonas boosts tolerance and accelerates 2,5-furandicarboxylic acid (FDCA) production. (2024). Metabolic Engineering. [Link]
-
Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (2025). PubMed. [Link]
-
Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries. (2022). MDPI. [Link]
-
C12 aromatic triol-furoin and diol-furil from bio-based 5-(hydroxymethyl)furfural. (2024). RSC Publishing. [Link]
-
Sequential single-enzyme oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid by an engineered lanthanide-dependent alcohol dehydrogenase. (n.d.). RSC Publishing. [Link]
-
Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. (2024). Nature Communications. [Link]
-
Production of High Value Amine Intermediates via Biocatalytic Cascades in Continuous Flow. (2021). ChemRxiv. [Link]
-
Investigating a cascade of seven hydraulically connected microbial fuel cells. (n.d.). ResearchGate. [Link]
-
Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. (n.d.). ResearchGate. [Link]
-
Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. (2025). Patsnap Eureka. [Link]
-
Efficient synthesis of 5-hydroxymethyl-2-furancarboxylic acid by Escherichia coli overexpressing aldehyde dehydrogenases. (2020). Journal of Biotechnology. [Link]
-
Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. (n.d.). ResearchGate. [Link]
-
Photocatalytic Aerobic Oxidation of Biomass-Derived 5-HMF to DFF over MIL-53(Fe)/g-C3N4 Composite. (n.d.). MDPI. [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). ResearchGate. [Link]
-
Design of an in vitro biocatalytic cascade for the manufacture of islatravir. (2019). Science. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [Link]
-
5-Formyl-2-furancarboxylic acid. (n.d.). Chem-Impex. [Link]
-
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023). Molecules. [Link]
Sources
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- 2. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 9. Efficient synthesis of 5-hydroxymethyl-2-furancarboxylic acid by Escherichia coli overexpressing aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic cascade to polysaccharide amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Downstream Processing of 5-(Aminomethyl)furan-2-carboxylic Acid (AMFC)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of a Bio-based Scaffold for Advanced Applications
5-(Aminomethyl)furan-2-carboxylic acid (AMFC) is a versatile bio-based platform chemical with significant potential in the pharmaceutical and polymer industries.[1] Derived from the dehydration of carbohydrates, AMFC possesses a unique rigid furan core functionalized with both a primary amine and a carboxylic acid. This bifunctional nature makes it an attractive building block for the synthesis of novel polyamides and, more critically for the drug development sector, as a constrained amino acid mimetic for incorporation into peptidomimetics and other bioactive molecules.[2][3] The downstream processing of AMFC, from its purification from complex synthesis mixtures to its strategic derivatization, is a critical phase that dictates its final purity, utility, and scalability.
These application notes provide a comprehensive guide to the key downstream processing steps for AMFC, offering detailed protocols and the scientific rationale behind the methodological choices. This document is intended to empower researchers to efficiently purify and functionalize AMFC for their specific research and development needs.
Part 1: Purification of 5-(Aminomethyl)furan-2-carboxylic Acid from Synthesis Broth
The synthesis of AMFC, often achieved through chemo-enzymatic cascades starting from 5-hydroxymethylfurfurural (HMF), typically yields a complex mixture.[4] This mixture can contain the desired product, unreacted starting materials, enzymatic catalysts, co-factors, and byproducts, most notably 2,5-furandicarboxylic acid (FDCA).[2] Achieving high purity of AMFC is paramount for its subsequent applications, particularly in medicinal chemistry where impurities can have unintended biological consequences.
The primary strategy for AMFC purification leverages its amphoteric nature, possessing both a basic amine group and an acidic carboxylic acid group. This allows for effective separation using ion-exchange chromatography.
Key Purification Challenge:
The main impurity of concern is 2,5-furandicarboxylic acid (FDCA), which has two carboxylic acid groups and no amine functionality. This difference in charge properties at varying pH levels is the cornerstone of the purification strategy.
Workflow for AMFC Purification
Caption: Overall workflow for the purification of AMFC.
Protocol 1: Purification of AMFC using Cation-Exchange Chromatography
This protocol is designed for the separation of AMFC from anionic and neutral impurities, such as FDCA and residual sugars.
Principle: At a pH below its isoelectric point (pI), the amine group of AMFC is protonated (-NH3+), giving the molecule a net positive charge. This allows it to bind to a negatively charged cation-exchange resin. Anionic impurities like FDCA (with two deprotonated carboxyl groups, -COO-) and neutral species will not bind and will be washed away. AMFC is then eluted by increasing the pH or the ionic strength of the buffer.
Materials:
-
Crude AMFC solution, filtered to remove particulates.
-
Strongly acidic cation-exchange resin (e.g., Dowex® 50WX8 or similar polystyrene-divinylbenzene resin).[5]
-
Equilibration Buffer: 0.1 M Sodium Citrate Buffer, pH 3.0.
-
Wash Buffer: 0.1 M Sodium Citrate Buffer, pH 3.0.
-
Elution Buffer: 0.2 M Ammonium Hydroxide solution.
-
Chromatography column.
-
pH meter.
-
Fraction collector (optional).
-
Analytical method for AMFC detection (e.g., HPLC, NMR).
Procedure:
-
Resin Preparation:
-
Swell the cation-exchange resin in deionized water according to the manufacturer's instructions.
-
Pack the resin into a chromatography column.
-
Wash the packed resin with 3-5 column volumes (CV) of deionized water.
-
Equilibrate the column with Equilibration Buffer until the pH of the effluent matches the pH of the buffer (approximately 5-10 CV).
-
-
Sample Preparation and Loading:
-
Adjust the pH of the crude, filtered AMFC solution to ~3.0 with a suitable acid (e.g., HCl). This ensures that AMFC is protonated and will bind to the resin.
-
Load the pH-adjusted sample onto the equilibrated column at a controlled flow rate. The flow rate should be slow enough to allow for efficient binding.
-
-
Washing:
-
After loading, wash the column with 5-10 CV of Wash Buffer. This step removes FDCA, which will be in its anionic form and will not bind to the cation-exchange resin, along with other neutral or anionic impurities.
-
Monitor the effluent for the absence of impurities using an appropriate analytical technique.
-
-
Elution:
-
Elute the bound AMFC from the column using the Elution Buffer (0.2 M Ammonium Hydroxide). The basic pH of the elution buffer deprotonates the amine group of AMFC, neutralizing its charge and causing it to be released from the resin.
-
Collect fractions and monitor for the presence of AMFC.
-
-
Post-Elution Processing:
-
Pool the fractions containing pure AMFC.
-
The eluted AMFC will be in a basic solution. Depending on the desired final form, the ammonium hydroxide can be removed by evaporation under reduced pressure.
-
The resulting AMFC can be further purified by crystallization.
-
Table 1: Typical Parameters for Cation-Exchange Chromatography of AMFC
| Parameter | Recommended Value/Range | Rationale |
| Resin Type | Strongly Acidic Cation Exchanger | Ensures strong binding of the protonated amine group of AMFC.[5] |
| Loading pH | 2.5 - 3.5 | Below the pI of AMFC to ensure a net positive charge for binding. |
| Elution Method | pH Gradient or Step Elution | A step to a basic pH (e.g., using NH4OH) is efficient for release.[5] |
| Elution Buffer | 0.1 - 0.5 M Ammonium Hydroxide | Volatile base that can be easily removed post-purification. |
| Flow Rate | 1-5 cm/min | Slower flow rates improve binding and separation efficiency. |
Protocol 2: Crystallization of AMFC
Crystallization is an effective final polishing step to obtain high-purity AMFC and to isolate it as a stable solid.
Principle: This method relies on the differential solubility of AMFC and any remaining impurities in a given solvent system at different temperatures.
Materials:
-
Purified AMFC solution from chromatography.
-
Crystallization Solvent: A mixture of water and a water-miscible organic solvent (e.g., ethanol, isopropanol, or acetone).
-
Beaker or flask.
-
Stir plate and stir bar.
-
Ice bath.
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Concentration:
-
Concentrate the pooled AMFC fractions under reduced pressure to a near-saturated solution.
-
-
Solvent Addition:
-
Heat the concentrated aqueous solution gently to ensure all AMFC is dissolved.
-
Slowly add the anti-solvent (e.g., ethanol) to the warm aqueous solution with stirring until the solution becomes slightly turbid. The addition of the less polar organic solvent reduces the solubility of the zwitterionic AMFC.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the solution in an ice bath for several hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent mixture.
-
Dry the crystals under vacuum to remove residual solvent.
-
Part 2: Derivatization of 5-(Aminomethyl)furan-2-carboxylic Acid for Drug Development
The true potential of AMFC in drug development lies in its ability to be readily derivatized at its amine and carboxylic acid functionalities. These derivatizations allow for its incorporation into larger molecules, such as peptides, or for the modulation of its physicochemical properties.
Core Derivatization Strategies
Caption: Key derivatization pathways for AMFC.
Protocol 3: N-Acylation of AMFC
This protocol describes the general procedure for acylating the primary amine of AMFC, a common step to introduce various functional groups or to protect the amine during subsequent reactions.
Principle: The nucleophilic primary amine of AMFC reacts with an acylating agent (e.g., an acid chloride or anhydride) to form a stable amide bond.
Materials:
-
5-(Aminomethyl)furan-2-carboxylic acid (AMFC).
-
Acylating agent (e.g., Acetyl chloride, Benzoyl chloride).
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)).
-
Aqueous acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for workup.
-
Drying agent (e.g., Na2SO4 or MgSO4).
Procedure:
-
Reaction Setup:
-
Dissolve or suspend AMFC in the chosen aprotic solvent in a round-bottom flask equipped with a stir bar.
-
Add the base (typically 2-3 equivalents) to the mixture. The base neutralizes the carboxylic acid and any acid generated during the reaction.
-
Cool the mixture in an ice bath.
-
-
Acylation:
-
Slowly add the acylating agent (1.1 equivalents) to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction with water.
-
If the product is soluble in the organic solvent, perform an aqueous workup by washing with 1 M HCl, followed by 1 M NaOH, and finally with brine.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 4: Amide Bond Formation with AMFC for Peptide Synthesis
This protocol outlines the coupling of the carboxylic acid of AMFC to an amine, a fundamental reaction for incorporating AMFC into peptide chains. For solid-phase peptide synthesis (SPPS), the amine of AMFC must first be protected.[6]
Principle: The carboxylic acid of N-protected AMFC is activated by a coupling reagent, which facilitates nucleophilic attack by the free amine of another amino acid or peptide to form an amide (peptide) bond.
Protecting Group Strategy: For SPPS, the amine of AMFC is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, or a Boc (tert-butyloxycarbonyl) group, which is acid-labile.[7] The choice depends on the overall synthetic strategy for the peptide.
Materials:
-
N-Fmoc-5-(aminomethyl)furan-2-carboxylic acid.
-
Amino acid ester or resin-bound peptide with a free N-terminus.
-
Coupling Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like DIPEA.
-
Solvent: N,N-Dimethylformamide (DMF).
Procedure (Manual Solid-Phase Peptide Synthesis):
-
Resin Preparation:
-
Swell the resin (with the N-terminally deprotected peptide) in DMF.
-
-
Activation of N-Fmoc-AMFC:
-
In a separate vessel, dissolve N-Fmoc-AMFC (2-4 equivalents relative to the resin loading), the coupling reagent (e.g., HATU, 1.95 equivalents), and a base (e.g., DIPEA, 4 equivalents) in DMF.
-
Allow the activation to proceed for a few minutes.
-
-
Coupling:
-
Add the activated N-Fmoc-AMFC solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates the completion of the coupling.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added AMFC, exposing the primary amine for the next coupling cycle.
-
-
Subsequent Cycles:
-
Repeat the coupling and deprotection steps with the next amino acid in the sequence.
-
Part 3: Applications of AMFC in Drug Development
The rigid furan scaffold of AMFC makes it an excellent candidate for use as a constrained amino acid mimetic in peptidomimetic drug design.[8] By replacing a natural amino acid with AMFC, it is possible to lock the peptide backbone into a specific conformation, which can lead to enhanced binding affinity, selectivity, and metabolic stability.
Case Study: Furan-Containing Peptides as PAD4 Inhibitors
Protein Arginine Deiminase type IV (PAD4) is an enzyme implicated in the pathogenesis of rheumatoid arthritis. Research has shown that peptides incorporating a furan ring can act as inhibitors of PAD4.[9] The furan moiety can serve as a "warhead" that interacts with key residues in the active site of the enzyme.[10] The incorporation of AMFC into a peptide sequence could provide a rigid scaffold to optimally position the furan ring and other interacting side chains for potent and selective inhibition of PAD4.[9]
Table 2: Potential Applications of AMFC Derivatives in Medicinal Chemistry
| Application Area | Rationale for Using AMFC |
| Peptidomimetics | The rigid furan ring introduces conformational constraints, which can improve receptor binding and metabolic stability.[8] |
| Enzyme Inhibitors | The furan ring can participate in key interactions within an enzyme's active site, as seen with PAD4 inhibitors.[9] |
| Scaffolds for Combinatorial Chemistry | The bifunctional nature of AMFC allows for the generation of diverse libraries of compounds through derivatization of the amine and carboxylic acid groups. |
| Antimicrobial Agents | Furan derivatives have been investigated for their antibacterial and antifungal properties.[11] |
Conclusion
5-(Aminomethyl)furan-2-carboxylic acid is a promising bio-based building block with significant potential in drug discovery and development. The successful application of AMFC is contingent upon robust downstream processing methodologies. The protocols outlined in these application notes for the purification of AMFC by ion-exchange chromatography and crystallization, as well as its derivatization through N-acylation and amide bond formation, provide a solid foundation for researchers. By leveraging the unique structural features of AMFC, scientists can explore its use as a constrained amino acid mimetic and a versatile scaffold for the design and synthesis of novel therapeutic agents.
References
- Csapó, J., et al. "Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization." Acta Universitatis Sapientiae, Alimentaria 1.1 (2008): 5-29.
- Froidevaux, V., et al. "Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers." ChemSusChem 11.20 (2018): 3638-3645.
- Biosynth. "Protecting Groups in Peptide Synthesis." Biosynth (2022).
- ChemRxiv. "Hybrid synthesis of AMFC-derived amides using supported gold nanoparticles and acyl-coenzyme A ligases." ChemRxiv (2023).
- Dumesic, J. A. "Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof." U.S.
- Organic Syntheses. "2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL." Organic Syntheses, Coll. Vol. 1, p.276 (1941); Vol. 4, p.49 (1925).
- Lori, K., et al. "Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4)." Chemical Biology & Drug Design 90.4 (2017): 557-565.
- Mitsubishi Chemical Corporation.
- Bio-Rad. "Cation Exchange Chromatography.
- Liras, M., et al. "Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- Pickering Laboratories. "On the Persistence of Cation-exchange Chromatography for Analysis of Free Amino Acids.
- Albericio, F., et al. "Amino Acid-Protecting Groups." Chemical Reviews 105.12 (2005): 4545-4594.
- Mangas-Sanchez, J., et al. "One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural." Green Chemistry 23.18 (2021): 7183-7192.
- Mitsui Toatsu Chemicals, Inc. "Method for purification of an amino acid using ion exchange resin." U.S.
- Lori, K., et al. "Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4)." Chemical Biology & Drug Design 90.4 (2017): 557-565.
- Fang, H., et al. "Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.
- Sieber, V., et al. "One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
- Benchchem. "2-Furancarboxylic acid | 88-14-2." Benchchem (2023).
- Minj, E., et al. "Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action." International Journal of Molecular Sciences 23.3 (2022): 1445.
- Wang, C., et al. "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules 29.17 (2024): 4065.
- Cytiva. "Selection guide: Ion exchange chromatography columns and resins." Cytiva (2020).
- Journal of Agricultural and Food Chemistry.
- LibreTexts. "3.4.
- Lee, S., et al. "and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride)." ACS Omega 5.1 (2019): 733-742.
- Żołek, T., et al. "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid." Pharmaceuticals 18.5 (2025): 621.
- University of Colorado Boulder. "COMMON SOLVENTS FOR CRYSTALLIZATION." University of Colorado Boulder Department of Chemistry and Biochemistry (n.d.).
- Gandini, A., et al.
- Life Chemicals. "Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design." Life Chemicals Blog (2020).
- Sheppard, T. D. "Peptide synthesis: Protecting groups for amine and carboxyl functionality." YouTube, uploaded by NPTEL-NOC IITM, 13 July 2020.
- Adt, F., et al. "Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect." Nutrients 13.8 (2021): 2745.
- Patsnap. "2-furancarboxylic acid patented technology retrieval search results.
- SBS Genetech. "Mastering Protecting Groups in Peptide Synthesis." SBS Genetech Blog (2022).
- AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." AAPPTec (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Aminomethyl)furan-2-carboxylic acid (AMFC)
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)furan-2-carboxylic acid (AMFC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of AMFC synthesis, improve yields, and troubleshoot common experimental hurdles. AMFC is a valuable bio-based monomer for the production of semi-aromatic polyamides and a key building block in pharmaceutical development.[1][2] This document provides in-depth technical guidance in a question-and-answer format, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-(Aminomethyl)furan-2-carboxylic acid (AMFC)?
There are several established routes for the synthesis of AMFC, primarily starting from the versatile bio-based platform chemical 5-hydroxymethylfurfural (HMF).[3] The choice of route often depends on the desired scale, available resources (chemical vs. biocatalytic), and tolerance for harsh reaction conditions.
The main strategies include:
-
Chemo-enzymatic Synthesis: This hybrid approach combines chemical and enzymatic steps. A common pathway involves the chemical oxidation of HMF to an intermediate like 5-formylfuran-2-carboxylic acid (FFCA), followed by an enzymatic amination step using a transaminase.[1]
-
Fully Enzymatic Synthesis: This "green chemistry" approach utilizes a cascade of enzymes to convert HMF to AMFC in a one-pot, one-step or two-step process under mild, aqueous conditions.[2][4][5][6] This route is gaining traction due to its high selectivity and reduced environmental impact.[4]
-
Traditional Chemical Synthesis: These multi-step chemical routes often involve protection/deprotection steps and harsh reagents.[1] While effective, they can be less economical and environmentally friendly.[1] A potential pathway could involve the conversion of 5-chloromethylfurfural (CMF) via a Gabriel synthesis-type reaction.[7][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of AMFC, providing explanations for the underlying causes and actionable solutions.
Guide 1: Low Yield of AMFC
Problem: The final yield of AMFC is consistently low, despite complete consumption of the starting material.
Potential Causes & Solutions:
-
Over-oxidation to 2,5-Furandicarboxylic Acid (FDCA): The furan ring and its substituents are susceptible to oxidation.[9] During the synthesis of the FFCA intermediate from HMF, harsh oxidizing conditions or non-selective catalysts can lead to the formation of the highly oxidized by-product, FDCA.[2]
-
Causality: The aldehyde and hydroxymethyl groups on the furan ring can both be oxidized to carboxylic acids.[3]
-
Solution:
-
Optimize Oxidant and Catalyst: When using chemical oxidation, select milder and more selective oxidizing agents. For chemo-enzymatic routes, consider using catalysts like Pt/SiO2 under controlled pH and temperature to favor the formation of the intermediate aldehyde-acid.[1]
-
Employ Biocatalysis: Utilize selective enzymes like HMF oxidase (HMFO) or aldehyde dehydrogenase (ALDH) which can specifically target the desired functional group, minimizing over-oxidation.[2]
-
-
-
Formation of Side-Products during Amination: In enzymatic amination steps, particularly when starting from HMF, side reactions can consume intermediates and reduce the final yield. Common side-products include 5-(aminomethyl)furan-2-carbaldehyde (AMFA) and 2,5-diformylfuran (DFF).[2]
-
Causality: The formation of DFF can occur from the oxidation of HMF, which can then be aminated to AMFA. DFF is also known to cause protein cross-linking, which can inhibit enzyme activity.[2]
-
Solution:
-
One-pot, Two-step vs. One-pot, One-step: If DFF and AMFA formation is significant, consider a one-pot, two-step approach where the oxidation to FFCA is completed before the addition of the transaminase.[1] This prevents the accumulation of reactive aldehyde intermediates in the presence of the amination enzyme.
-
Enzyme Ratios: In a fully enzymatic one-pot system, carefully optimize the ratio of the oxidase/dehydrogenase to the transaminase to ensure that the FFCA intermediate is rapidly converted to AMFC, preventing its accumulation and potential side reactions.[2]
-
-
-
Instability of Furanic Intermediates: Furan derivatives can be unstable under strongly acidic or basic conditions, leading to degradation and polymerization (humin formation).[10][11][12][13]
-
Causality: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and polymerization, especially under acidic conditions.[14]
-
Solution:
-
pH Control: Maintain the reaction pH within a stable range for furan derivatives, typically near neutral or slightly basic for enzymatic reactions (e.g., pH 8).[1][2]
-
Solvent Choice: For chemical reactions, consider using polar aprotic solvents like DMF, which have been shown to have a stabilizing effect on furan compounds.[10]
-
-
Guide 2: Product Purity Issues
Problem: The isolated AMFC product is contaminated with starting materials, intermediates, or by-products.
Potential Causes & Solutions:
-
Incomplete Conversion: The reaction may not have reached completion, leaving unreacted starting materials or intermediates.
-
Causality: Insufficient reaction time, suboptimal temperature, or catalyst/enzyme deactivation can lead to incomplete conversion.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or TLC to ensure complete consumption of the starting material.
-
Optimize Reaction Conditions: Systematically vary temperature, pH, reaction time, and catalyst/enzyme loading to find the optimal conditions for complete conversion. For enzymatic reactions, ensure the presence of necessary co-factors like pyridoxal phosphate (PLP) for transaminases.[1]
-
-
-
Co-precipitation of By-products: The desired product may co-precipitate with by-products like FDCA, making purification difficult.
-
Causality: FDCA and AMFC are both carboxylic acids and may have similar solubility profiles under certain pH conditions.
-
Solution:
-
pH-dependent Purification: Exploit the different pKa values of AMFC and FDCA for selective precipitation or extraction. AMFC is an amino acid and will have an isoelectric point at which its solubility is minimal.
-
Esterification for Separation: A mixture of FFCA and FDCA can be purified by esterification, followed by separation of the esters, which will have different physical properties. The purified ester of the desired intermediate can then be hydrolyzed back to the carboxylic acid.[15]
-
-
-
Difficulties in Downstream Processing of Enzymatic Reactions: The complex mixture of substrates, products, and enzymes in biocatalytic reactions can pose a significant purification challenge.[1]
-
Causality: The presence of enzymes, amine donors (e.g., L-alanine), and their corresponding keto-acid by-products complicates the isolation of the target amine product.[1][2]
-
Solution:
-
Enzyme Removal: Use immobilized enzymes that can be easily filtered off at the end of the reaction.[1]
-
Chromatographic Purification: Employ ion-exchange chromatography to separate the amino acid product (AMFC) from other charged and uncharged species in the reaction mixture.
-
-
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of AMFC from HMF
This one-pot, two-step protocol combines chemical oxidation with enzymatic amination.[1]
Step 1: Oxidation of HMF to 5-formylfuran-2-carboxylic acid (FFCA) intermediate
-
To a solution of HMF in a sodium phosphate buffer (pH 8), add a Pt/SiO2 catalyst.
-
Heat the reaction mixture to 60°C and stir until HMF is completely converted to FFCA (monitor by HPLC).
-
Cool the reaction mixture to room temperature (25°C).
Step 2: Amination of FFCA to AMFC
-
To the same reaction mixture, add an immobilized transaminase (e.g., Cv-TA@EziGTM OPAL), an amine donor (e.g., (S)-methylbenzylamine), and pyridoxal phosphate (PLP).
-
Stir the mixture at 30°C until the complete conversion of FFCA to AMFC is observed.
-
Filter off the immobilized enzyme and proceed with product purification.
Protocol 2: Fully Enzymatic One-Pot, One-Step Synthesis of AMFC from HMF
This protocol utilizes a four-enzyme cascade for the direct conversion of HMF to AMFC.[4][5]
-
Prepare a reaction mixture in a suitable buffer (e.g., sodium phosphate buffer, pH 8) containing HMF.
-
Add the following enzymes:
-
An engineered HMF oxidase (HMFO)
-
An aldehyde dehydrogenase (ALDH)
-
An omega-transaminase (ω-TA)
-
An alanine dehydrogenase (AlaDH) for amine donor regeneration.
-
-
Add L-alanine as the initial amine donor and necessary co-factors (e.g., NAD+).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the formation of AMFC by HPLC.
-
Once the reaction is complete, proceed with downstream processing to isolate the product.
Data Presentation
Table 1: Comparison of Synthetic Routes for AMFC
| Feature | Chemo-enzymatic Route | Fully Enzymatic Route | Traditional Chemical Route |
| Starting Material | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethylfurfural (HMF) | Furan derivatives (e.g., furfural) |
| Key Intermediates | 5-formylfuran-2-carboxylic acid (FFCA) | FFCA, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) | Halogenated furans, protected intermediates |
| Reaction Conditions | Mild to moderate (30-60°C, aqueous buffer)[1] | Mild (e.g., 30°C, aqueous buffer)[2] | Often harsh (high temperatures, strong acids/bases, organic solvents)[2] |
| Selectivity | Generally high | Very high | Can be low, requiring protecting groups |
| Yield | Reported up to 77%[1] | Reported up to 81%[1] | Variable, often lower due to multiple steps |
| Key Advantages | Good yield, avoids harsh chemical amination | "Green" process, high selectivity, mild conditions | Utilizes well-established chemical transformations |
| Key Challenges | Potential for over-oxidation in the chemical step | Enzyme stability and cost, downstream processing[1] | Use of hazardous reagents, multiple steps, waste generation |
Visualizations
Diagram 1: Synthetic Pathways to AMFC
Caption: Overview of major synthetic routes from HMF to AMFC.
Diagram 2: Troubleshooting Low AMFC Yield
Caption: Decision tree for troubleshooting low AMFC yield.
References
-
Lancien, Q., et al. (2021). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. ChemSusChem. Available at: [Link]
-
Zhang, Z., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. Available at: [Link]
-
Gargiulo, S., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Available at: [Link]
-
Liu, B., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules. Available at: [Link]
-
Gargiulo, S., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
-
Lancien, Q., et al. (2021). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. ChemSusChem. Available at: [Link]
-
Zhang, Z., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. Available at: [Link]
-
Kim, M., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances. Available at: [Link]
-
C̆ernuchová, P., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC. Available at: [Link]
-
Wang, F., et al. (2019). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ChemistrySelect. Available at: [Link]
-
Gargiulo, S., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Available at: [Link]
-
Shutilov, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts. Available at: [Link]
-
Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
Wikipedia. (n.d.). Furan. Available at: [Link]
-
Zhang, Y., et al. (2020). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Catalysts. Available at: [Link]
-
Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
Karimi, S., et al. (2024). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ACS Omega. Available at: [Link]
-
Shutilov, A. A., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiYAlOx Catalysts. ACS Omega. Available at: [Link]
-
Gargiulo, S., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. Available at: [Link]
-
Al-Abed, Y., et al. (2024). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts. Available at: [Link]
- Evers, M., et al. (2017). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. Google Patents.
-
Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
Pearson. (n.d.). Reactions of Pyrrole, Furan, and Thiophene. Available at: [Link]
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Green Chemistry. Available at: [Link]
-
De, S. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available at: [Link]
-
All 'Bout Chemistry. (2020, June 22). Chemical reactions of Furan (part-1). YouTube. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]
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Technical Support Center: Overcoming pH Inhibition in the Biocatalytic Synthesis of 5-Hydroxymethylfuroic Acid (HMFCA)
Welcome to the technical support center for the biocatalytic synthesis of 5-hydroxymethylfuroic acid (HMFCA), a valuable bio-based platform chemical.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most critical, yet often overlooked, parameters in enzymatic catalysis: pH. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose, troubleshoot, and optimize your HMFCA synthesis, ensuring robust and reproducible results.
The enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to HMFCA is an elegant and sustainable alternative to traditional chemical methods.[2] However, the very nature of this reaction—the conversion of an aldehyde to a carboxylic acid—introduces an inherent challenge: the continuous generation of acid.[3] This acidification of the reaction medium can dramatically inhibit or even irreversibly damage the biocatalyst if not properly controlled. This guide will address this core issue head-on.
Part 1: Frequently Asked Questions - The "Why" Behind pH Control
This section addresses the fundamental principles governing the profound effect of pH on your biocatalytic system.
Q1: Why is pH so critical for the enzymatic synthesis of HMFCA?
The pH of the aqueous environment directly influences both the structure and function of the enzyme, which is typically an oxidoreductase like HMF oxidase (HMFO) or an aryl-alcohol oxidase (AAO).[4][5]
-
Enzyme Structure and Stability: Every enzyme has a specific three-dimensional structure essential for its catalytic activity. This structure is maintained by a network of non-covalent interactions, including ionic bonds between charged amino acid residues. Extreme shifts in pH can alter the protonation state of these residues, disrupting these bonds and causing the enzyme to unfold or denature.[6] While minor deviations might be reversible, significant or prolonged exposure to non-optimal pH can lead to permanent inactivation.[7]
-
Active Site Chemistry: The enzyme's active site, where HMF binds and is converted to HMFCA, contains key amino acid residues (e.g., Histidine, Aspartate, Glutamate) that must be in a specific protonation state to participate in catalysis. For example, a residue might need to be deprotonated to act as a nucleophile. If the pH is too low (too many H+ ions), this residue will be protonated and rendered inactive. Conversely, if the pH is too high, another residue that needs to be protonated to act as a proton donor might lose its proton, again halting catalysis.[6][8]
-
Substrate Binding: The charge of the substrate and the binding pocket of the enzyme can also be affected by pH, influencing the affinity of the enzyme for its substrate (Km).
Q2: What is the typical optimal pH range for enzymes used in HMFCA synthesis?
The optimal pH is highly dependent on the specific enzyme being used. Most HMF oxidases (HMFOs) and aryl-alcohol oxidases (AAOs) function best in the neutral to alkaline range.
-
HMF Oxidase (HMFO): Many HMFOs exhibit optimal activity in a pH range of 7.0 to 9.0 . For example, a novel HMFO from Pseudomonas poae showed optimal activity at pH 8.0.[9] Some variants have been engineered to shift this optimum.[10]
-
Aryl-Alcohol Oxidase (AAO): An AAO from Mycobacterium sp. also demonstrated the highest activity for HMF conversion at pH 8.0 , within a broader functional range of pH 5-9.[4]
-
Whole-Cell Biocatalysts: When using whole cells, such as Pseudomonas putida or Deinococcus wulumuqiensis, the optimal pH for the reaction is often between 7.0 and 8.0 to ensure both enzyme activity and cell viability.[11][12]
It is crucial to determine the optimal pH for your specific enzyme empirically, as even enzymes from different species within the same class can have different pH profiles.[13]
Q3: My reaction starts efficiently but then slows down or stops completely. Why does this happen?
This is the classic hallmark of pH inhibition due to product accumulation. The reaction consumes a neutral or mildly acidic substrate (HMF) and produces a carboxylic acid (HMFCA). As HMFCA accumulates, it releases protons (H+) into the medium, causing the pH to drop.[3] Once the pH falls below the enzyme's effective working range, its activity rapidly decreases, leading to the observed reaction stall. This self-inhibiting feedback loop is the primary challenge in batch syntheses of HMFCA.
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a systematic approach to identifying and solving pH-related problems in your experiments.
Issue: Low or Stalled HMFCA Conversion
Q: My HMFCA yield is much lower than expected, and the reaction stopped prematurely. How do I confirm pH is the culprit?
A: The first step is to systematically verify that a pH drop is the root cause.
-
Step 1: Monitor pH Over Time. Run your standard reaction and measure the pH at regular intervals (e.g., every 15-30 minutes) using a calibrated pH meter. If you observe a steady decrease in pH that correlates with the slowdown of the reaction rate, product-induced acidification is the likely cause.
-
Step 2: Perform a pH "Rescue" Experiment. In a stalled reaction, carefully add a dilute base (e.g., 0.5 M NaOH or KOH) dropwise to return the pH to the enzyme's optimal value (e.g., pH 8.0). If the reaction restarts and HMFCA production resumes, this strongly confirms that pH was the limiting factor.
-
Step 3: Check Enzyme Stability. Take a sample from the stalled, acidic reaction. Adjust its pH back to the optimum and add a fresh spike of HMF substrate. If activity does not resume, the enzyme may have been irreversibly denatured by the low pH.
Workflow for Diagnosing Low HMFCA Yield
Caption: Diagnostic workflow for troubleshooting low HMFCA yield.
Q: What are the most effective strategies to maintain a stable pH during the reaction?
A: Preventing the pH drop is key to achieving high yields. There are three primary strategies, which can be used alone or in combination.
-
Buffer Selection and Optimization: Using a buffer is the simplest method of pH control.[14]
-
Choose the Right pKa: Select a buffer whose pKa is as close as possible to your desired reaction pH. This ensures maximum buffering capacity. For enzymes optimal at pH 7.5-8.5, buffers like HEPES or Tricine are excellent choices.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 100-200 mM) provides more capacity to neutralize the HMFCA produced. Be aware that very high ionic strength can sometimes inhibit enzymes, so this should be optimized.
-
Beware of Buffer Interactions: Some buffers can interfere with enzymatic activity. For example, phosphate buffers can sometimes chelate metal ions that may be required by metalloenzymes.[15] It is always best to screen a few different buffer systems.[16]
-
-
Active pH Control (pH-Stat): For larger-scale or long-duration reactions, active pH control is the most robust method.[17]
-
This involves using a pH probe to continuously monitor the reaction pH.[18][19]
-
The probe is connected to a controller that automatically pumps in a base (e.g., NaOH, KOH) to neutralize the acid as it is formed, maintaining the pH at a precise setpoint.[14][20] This method is highly effective but requires specialized equipment.[17]
-
-
Fed-Batch Strategy: Instead of adding all the HMF substrate at the beginning, a fed-batch approach can be used. By slowly feeding the substrate over time, you control the rate of HMFCA production, preventing its rapid accumulation and the associated pH drop.[12] This method is particularly useful for whole-cell biocatalysis to reduce substrate toxicity and manage pH stress simultaneously.[21]
Data Presentation: Buffer Selection Guide
Table 1: Common Biological Buffers for HMFCA Synthesis
| Buffer Name | pKa at 25°C | Effective pH Range | Comments |
| Phosphate (K₂HPO₄/KH₂PO₄) | 7.21 | 6.2 - 8.2 | Inexpensive, widely used. Potential for metal chelation.[15][22] |
| HEPES | 7.48 | 6.8 - 8.2 | Good choice for many systems; low metal-binding capacity.[22][23] |
| Tricine | 8.05 | 7.4 - 8.8 | Excellent for reactions with optimal pH in the alkaline range. |
| Borate | 9.23 | 8.0 - 10.0 | Useful for enzymes with very high pH optima.[16] Can interact with carbohydrates. |
Part 3: Protocols & Methodologies
Here are step-by-step guides for key experiments to characterize and optimize your system's pH parameters.
Protocol 1: Determining the Optimal pH Profile of Your Biocatalyst
Objective: To identify the pH at which your enzyme or whole-cell catalyst exhibits maximum activity.
Materials:
-
Your biocatalyst (purified enzyme or cell suspension).
-
HMF substrate solution (e.g., 1 M in water).
-
A series of buffers (e.g., 100 mM concentration) covering a wide pH range (e.g., pH 5.0 to 10.0 in 0.5 pH unit increments). See Table 1 for suggestions.
-
Reaction vessels (e.g., 1.5 mL microcentrifuge tubes or a 96-well plate).
-
Incubator/shaker set to the optimal reaction temperature.
-
Quenching solution (e.g., 1 M HCl or Acetonitrile).
-
Analytical instrument for measuring HMFCA (e.g., HPLC).
Procedure:
-
Buffer Preparation: Prepare a set of at least 7-10 buffers covering your desired pH range. For example:
-
Citrate buffer for pH 5.0, 5.5, 6.0
-
Phosphate buffer for pH 6.5, 7.0, 7.5[12]
-
Tricine or Borate buffer for pH 8.0, 8.5, 9.0, 9.5, 10.0
-
-
Reaction Setup: For each pH point, set up a reaction in triplicate. In a reaction vessel, add:
-
880 µL of the appropriate 100 mM buffer.
-
100 µL of biocatalyst solution (at a fixed concentration).
-
Pre-incubate at the desired temperature for 5 minutes.
-
-
Initiate Reaction: Start the reaction by adding 20 µL of HMF substrate solution (e.g., 500 mM stock for a final concentration of 10 mM). Mix immediately.
-
Time Points: Take samples at regular intervals (e.g., 0, 5, 10, 20, 30 minutes). To sample, withdraw a small aliquot (e.g., 100 µL) and immediately add it to a tube containing quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of HMFCA produced.
-
Data Analysis: For each pH value, calculate the initial reaction rate (e.g., in µM/min). Plot the initial rate (Y-axis) against the pH (X-axis). The peak of this curve represents the optimal pH for your biocatalyst.
Visualization: Impact of pH on Enzyme Active Site
Caption: Effect of pH on the protonation state of active site residues.
References
-
Alicat Scientific. (n.d.). Four Methods to Control pH in Bioreactors. Retrieved from Alicat Scientific. [Link]
-
do Nascimento, M. A., Haber, B., Gomez, M. R. B. P., Leão, R. A. C., Pietrowski, M., Zieliński, M., de Souza, R. O. M. A., Wojcieszak, R., & Itabaiana Jr, I. (2024). Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Problem Solving in Enzyme Biocatalysis. Retrieved from ResearchGate. [Link]
-
Yuan, H., Liu, H., Yao, L., Wang, X., Zeng, W., & Chen, J. (2020). Biocatalytic Synthesis of Furoic Acid. Frontiers in Bioengineering and Biotechnology. [Link]
-
ResearchGate. (n.d.). Buffer systems for cell disruption and activity assays for the different oxidoreductases. Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). Real-time pH monitoring of industrially relevant enzymatic reactions in a microfluidic side-entry reactor (μSER) shows potential for pH control. Retrieved from PubMed. [Link]
-
PubMed. (n.d.). Inhibition and pH dependence of phosphite dehydrogenase. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). Fig. 2 Effect of pH (a) and H 2 O 2 (b) on HMFO stability, and.... Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2019). Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. PMC. [Link]
-
American Chemical Society. (2024). Integration of pH Control into Chi.Bio Reactors and Demonstration with Small-Scale Enzymatic Poly(ethylene terephthalate) Hydrolysis. Biochemistry. [Link]
-
Mettler Toledo. (n.d.). pH sensor troubleshooting – Diagnosis and Treatment. Retrieved from Mettler Toledo. [Link]
-
National Institutes of Health. (2020). Screening and Evaluation of New Hydroxymethylfurfural Oxidases for Furandicarboxylic Acid Production. PMC. [Link]
-
MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts. [Link]
-
American Chemical Society. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]
-
MDPI. (2022). Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries. Fermentation. [Link]
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ResearchGate. (n.d.). (PDF) The Kinetics and Mechanism of Inhibition of Horseradish Peroxidase Activity by N-(Phosphonomethyl)glycine. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved from ResearchGate. [Link]
-
Patsnap. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from Patsnap Synapse. [Link]
-
Royal Society of Chemistry. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved from Organic & Biomolecular Chemistry. [Link]
-
Practical Applications. (2021). 3 Steps to Troubleshooting pH Neutralization Equipment. Retrieved from Practical Applications. [Link]
-
National Institutes of Health. (2022). Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. PMC. [Link]
-
ResearchGate. (2020). Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 10.7: The Effect of pH on Enzyme Kinetics. Retrieved from Chemistry LibreTexts. [Link]
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MDPI. (n.d.). Isolation and Biophysical Characterization of Lipoxygenase-1 from Soybean Seed, a Versatile Biocatalyst for Industrial Applications. Retrieved from MDPI. [Link]
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MDPI. (2022). Automatic Programmable Bioreactor with pH Monitoring System for Tissue Engineering Application. Retrieved from MDPI. [Link]
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Patsnap. (2024). What are Oxidoreductases inhibitors and how do they work?. Retrieved from Patsnap Synapse. [Link]
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ResearchGate. (n.d.). pH dependent on activity (○)and stability (▫). For activity, 10 mM HMF.... Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. JACS Au. [Link]
-
Quora. (2021). How can the PH level and substrate concentration be controlled during an experiment?. Retrieved from Quora. [Link]
-
Patsnap. (2025). pH Regulation Strategies for Optimal Bioreactor Performance. Retrieved from Patsnap Synapse. [Link]
-
ResearchGate. (2025). Selective aqueous phase oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Pt/C catalysts: Influence of the base and effect of bismuth promotion. Retrieved from ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Screening and Evaluation of New Hydroxymethylfurfural Oxidases for Furandicarboxylic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH Regulation Strategies for Optimal Bioreactor Performance [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. alicat.com [alicat.com]
- 18. Real-time pH monitoring of industrially relevant enzymatic reactions in a microfluidic side-entry reactor (μSER) shows potential for pH control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. docs.nrel.gov [docs.nrel.gov]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 23. msesupplies.com [msesupplies.com]
Technical Support Center: Purity Analysis of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride
Welcome to the technical support center for the purity analysis of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (AMFCA-HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quality assessment of this important furan derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the scientific integrity of your experimental results.
Troubleshooting Guide: Navigating Purity Analysis Challenges
The purity of AMFCA-HCl is critical for its application, particularly in pharmaceutical development where impurities can impact safety and efficacy. This guide will help you diagnose and resolve common issues encountered during its analysis.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting purity issues with AMFCA-HCl.
Caption: A stepwise workflow for troubleshooting out-of-specification purity results for this compound.
Frequently Asked Questions (FAQs)
Sample Handling and Stability
Q1: My solid AMFCA-HCl has developed a brownish tint. Is it still usable?
A1: A brownish discoloration often indicates degradation. Furan compounds can be susceptible to oxidation and polymerization, especially when exposed to light, air, or elevated temperatures.[1] While a slight color change may not significantly impact purity for some applications, it warrants immediate investigation.
-
Causality: The furan ring is an electron-rich system, making it prone to oxidative degradation. The presence of the aminomethyl group can also contribute to color formation through various side reactions.
-
Recommended Action:
-
Re-analyze the purity of the material using a validated HPLC method.
-
Pay close attention to any new impurity peaks.
-
If purity has decreased, the material may need to be repurified (e.g., by recrystallization) or discarded.
-
Always store AMFCA-HCl in a tightly sealed container, protected from light, and in a cool, dry place.
-
Q2: What are the best solvents for dissolving AMFCA-HCl for analysis?
A2: this compound is soluble in water, ethanol, and acetone.[2] For reversed-phase HPLC, a common approach is to dissolve the sample in the mobile phase or a mixture of water and an organic solvent like acetonitrile or methanol.
-
Expert Insight: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection into an HPLC system. This prevents particulates from damaging the column and instrument.
Chromatographic Analysis (HPLC-UV)
Q3: I'm seeing peak tailing for AMFCA-HCl on my C18 column. What could be the cause?
A3: Peak tailing for this compound is often due to secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.
-
Causality and Mitigation:
-
Mobile Phase pH: The pH of your mobile phase is critical. At a low pH (e.g., 2-3), the amine will be protonated, which can reduce its interaction with silanols. However, the carboxylic acid will be neutral. A slightly acidic mobile phase is generally a good starting point.
-
Ionic Strength: Adding a buffer salt (e.g., 20 mM potassium phosphate) to your mobile phase can help mask the silanol interactions and improve peak shape.[3]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Q4: What is a good starting point for an HPLC-UV method for purity analysis?
A4: A reversed-phase HPLC method with UV detection is a robust choice. Here is a recommended starting protocol:
Experimental Protocol: HPLC-UV Purity Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to ensure good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is useful for screening for unknown impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Room temperature is a good starting point for method development.[3] |
| Detection (UV) | 254 nm | The furan ring provides strong UV absorbance at this wavelength.[4] |
| Injection Vol. | 10 µL | A typical injection volume. |
| Sample Prep. | 1 mg/mL in Mobile Phase A | Ensures solubility and compatibility with the starting mobile phase conditions. |
Workflow for HPLC Analysis
Caption: A streamlined workflow for the purity analysis of this compound by HPLC-UV.
Impurity Identification (LC-MS and NMR)
Q5: I have an unknown impurity peak in my chromatogram. How can I identify it?
A5: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for impurity identification.
-
LC-MS Analysis:
-
Purpose: To determine the molecular weight of the impurity.
-
Method: Use an LC method similar to your HPLC-UV method, coupled to a mass spectrometer. Electrospray ionization (ESI) in positive mode is a good choice to ionize the parent compound and many of its potential impurities.
-
Interpretation: The mass of the impurity can provide clues to its identity. For example, an impurity with a mass 16 amu higher than the parent compound could be an N-oxide or a hydroxylated species. LC/MS/MS can provide further structural information through fragmentation patterns.[5]
-
-
NMR Spectroscopy:
-
Purpose: To elucidate the chemical structure of the impurity.
-
Method: If the impurity can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR spectra can provide detailed structural information.
-
Interpretation: Changes in chemical shifts or the appearance of new signals compared to the parent compound's spectrum can pinpoint the location of structural modifications. For instance, the absence of the aminomethyl protons and the appearance of a formyl proton signal could indicate oxidation of the amine to an aldehyde.[6][7]
-
Q6: What are some potential process-related impurities and degradation products?
A6: Based on common synthetic routes and the chemical nature of the furan ring, potential impurities could include:
| Impurity Type | Potential Structure/Identity | Rationale |
| Starting Material | 5-(Hydroxymethyl)furan-2-carboxylic acid | Incomplete amination during synthesis.[8][9] |
| Synthetic Intermediate | 5-Formylfuran-2-carboxylic acid | An intermediate in some synthetic pathways from 5-(hydroxymethyl)furfural. |
| Oxidation Product | 5-(Aminomethyl)furan-2-carboxylic acid N-oxide | Oxidation of the primary amine. |
| Polymerization Products | Oligomers/Polymers | Furan rings can polymerize under acidic conditions or upon prolonged storage. |
| Decarboxylation Product | 5-(Aminomethyl)furan | Loss of the carboxylic acid group, potentially at elevated temperatures. |
Data Interpretation and Reporting
Q7: How should I calculate and report the purity of my sample?
A7: Purity is typically reported as a percentage and can be calculated using the area normalization method from the HPLC-UV chromatogram.
-
Area Percent Calculation: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Important Considerations:
-
This method assumes that all compounds have a similar response factor at the detection wavelength. This is a reasonable assumption for structurally similar impurities but may not be accurate for impurities with different chromophores.
-
For regulatory filings, a more accurate method using relative response factors (RRFs) determined with reference standards for the impurities is often required.
-
Always report the limit of detection (LOD) and limit of quantitation (LOQ) for your method.[10][11]
-
References
-
Bicker, W., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. Available at: [Link][10]
-
Galkin, M., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Available at: [Link][12]
-
Galkin, M., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. Available at: [Link][9]
-
Galkin, M., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate. Available at: [Link][13]
-
MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link][3]
-
MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link][7]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link][1]
-
ResearchGate. (n.d.). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). ResearchGate. Available at: [Link][6]
-
RSC Publishing. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. Available at: [Link][8]
-
Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link][11]
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 8. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 5-(hydroxymethyl)-2-furancarboxylic acid (5-HMFCA) by HPLC
Welcome to the technical support center for the HPLC analysis of 5-(hydroxymethyl)-2-furancarboxylic acid (5-HMFCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions. Our goal is to equip you with the necessary knowledge to perform robust and reliable quantification of 5-HMFCA.
Introduction to 5-HMFCA and its Analytical Challenges
5-(hydroxymethyl)-2-furancarboxylic acid (5-HMFCA) is a key metabolite and oxidation product of 5-hydroxymethylfurfural (HMF), a compound of significant interest in food science, biofuel production, and pharmaceutical research.[1] Accurate quantification of 5-HMFCA is crucial for understanding metabolic pathways, assessing food quality, and in the development of novel therapeutics.
The analysis of 5-HMFCA by High-Performance Liquid Chromatography (HPLC) can present several challenges, primarily due to its polar nature and its potential for co-elution with structurally similar compounds, such as HMF and 2,5-furandicarboxylic acid (FDCA).[2][3] This guide provides a structured approach to navigate these challenges, ensuring the integrity and accuracy of your results.
Experimental Workflow for 5-HMFCA Analysis
The following diagram outlines a typical experimental workflow for the analysis of 5-HMFCA. Each step is critical for obtaining high-quality data and will be further elaborated upon in the subsequent sections.
Caption: A generalized workflow for the HPLC analysis of 5-HMFCA.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of 5-HMFCA, providing causative explanations and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My 5-HMFCA peak is exhibiting significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Causality: Peak tailing for an acidic compound like 5-HMFCA is often due to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. At a neutral pH, the carboxyl group of 5-HMFCA is ionized, and these anions can interact strongly with any positively charged sites on the silica surface, leading to tailing.
-
Solution:
-
Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the mobile phase. By adding an acidifier like phosphoric acid, formic acid, or sulfuric acid to a pH of around 2.5-3.0, you ensure that the carboxyl group of 5-HMFCA is protonated (non-ionized).[4] This minimizes secondary interactions and results in a more symmetrical peak shape.
-
Column Choice: Consider using a column with end-capping or a modern stationary phase designed for use at a wider pH range.
-
Sample Overload: Injecting too concentrated a sample can also lead to peak tailing. Try diluting your sample and re-injecting.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time of my 5-HMFCA peak is drifting between injections. What should I check?
-
Answer:
-
Causality: Retention time drift is typically a sign of an unstable chromatographic system. This can be caused by changes in mobile phase composition, temperature fluctuations, or a poorly equilibrated column.[5]
-
Solution:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If you are using an isocratic mixture of water and an organic solvent, prepare it offline for better consistency. For gradient elution, ensure the pump's mixing performance is optimal.
-
Column Equilibration: Before starting your analytical run, ensure the column is thoroughly equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration. For reversed-phase chromatography, flushing with a strong solvent (like methanol or acetonitrile) followed by the mobile phase is recommended.[6]
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[5]
-
Pump Performance: Check for leaks in the pump seals and ensure a consistent flow rate.
-
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Question: I am struggling to detect low concentrations of 5-HMFCA. How can I improve the sensitivity of my method?
-
Answer:
-
Causality: Low sensitivity can be due to a non-optimal detection wavelength, a detector issue, or sample loss during preparation.
-
Solution:
-
Optimize Detection Wavelength: While HMF has a primary absorption maximum around 285 nm, its metabolite 5-HMFCA has a maximum absorbance at a lower wavelength, typically between 250-270 nm.[3][7] Verify the optimal wavelength for 5-HMFCA using a diode array detector (DAD) or by running a UV scan of a standard solution.
-
Increase Injection Volume: If your current method allows, a larger injection volume can increase the signal intensity. However, be mindful of potential peak distortion.
-
Sample Pre-concentration: For very dilute samples, consider a solid-phase extraction (SPE) step to concentrate the analyte before injection.
-
Detector Maintenance: Ensure the detector lamp has sufficient energy. Lamps have a finite lifetime and may need replacement.[8]
-
-
Issue 4: Co-elution with HMF or other Related Compounds
-
Question: I am analyzing a sample that contains both HMF and 5-HMFCA, and the peaks are not well-resolved. What can I do?
-
Answer:
-
Causality: HMF is less polar than 5-HMFCA due to the absence of the carboxylic acid group. In reversed-phase chromatography, HMF will typically have a longer retention time. However, with a highly aqueous mobile phase, their retention times can be very close.
-
Solution:
-
Adjust Mobile Phase Composition: To improve the separation between HMF and 5-HMFCA on a C18 column, you can either decrease the organic content of the mobile phase or use a gradient elution. A shallow gradient can effectively resolve these closely related compounds.[1]
-
Consider HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative. A HILIC method was successfully developed to separate HMF from its more polar metabolites, including 5-HMFCA.[1]
-
Change Stationary Phase: If adjusting the mobile phase is not sufficient, trying a different reversed-phase column with a different selectivity (e.g., a phenyl-hexyl or polar-embedded phase) may provide the necessary resolution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for 5-HMFCA?
A good starting point for a reversed-phase method for 5-HMFCA would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer at low pH and an organic modifier. For instance, a mobile phase of 90:10 (v/v) water (with 0.025 M sulfuric acid) and a mixture of acetonitrile and methanol.[3] Another option is a simple isocratic mobile phase of water:methanol (90:10 v/v).[9]
Q2: How should I prepare my samples for 5-HMFCA analysis?
For most sample matrices, a simple "dilute and shoot" approach is effective.
-
Dilution: Dilute the sample in the mobile phase or ultrapure water.[7][9]
-
Clarification: For samples with particulate matter, centrifugation is recommended.[7]
-
Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to protect the HPLC column from blockages.[9] For complex matrices like food samples, a Carrez clarification step might be necessary to precipitate proteins and other interfering substances.[11]
Q3: Is a gradient or isocratic elution better for 5-HMFCA analysis?
The choice between gradient and isocratic elution depends on the complexity of your sample.
-
Isocratic Elution: If you are analyzing relatively clean samples containing only 5-HMFCA or a few other components with significantly different polarities, an isocratic method is simpler, more robust, and faster.[9]
-
Gradient Elution: If your sample contains multiple furanic compounds with similar retention behavior (e.g., HMF, 5-HMFCA, FFCA, FDCA), a gradient elution will be necessary to achieve adequate separation.[1][10] A gradient allows for the separation of compounds with a wider range of polarities in a single run.
Q4: What are the stability considerations for 5-HMFCA during sample storage and analysis?
5-HMFCA is generally more stable than its precursor, HMF. However, like many organic molecules, it can be susceptible to degradation under certain conditions.
-
pH: While stable under acidic conditions used for HPLC analysis, prolonged exposure to strong bases can lead to degradation.[12]
-
Temperature: Store samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize potential degradation.
-
Light: Protect samples and standards from direct light, especially during storage, by using amber vials or covering them with aluminum foil.[9]
Key Methodological Parameters
The following table summarizes typical HPLC parameters used for the analysis of 5-HMFCA and related compounds, providing a quick reference for method development.
| Parameter | Typical Conditions | Rationale & Key Considerations |
| Stationary Phase (Column) | C18 (Reversed-Phase)[3] | Provides good retention for moderately polar compounds. End-capped columns are preferred to minimize silanol interactions. |
| HILIC[1] | Recommended for separating highly polar furanic compounds, including 5-HMFCA, from less polar precursors like HMF. | |
| Mobile Phase (Aqueous) | Acidified Water (pH 2.5-3.5)[4][10] | Suppresses the ionization of the carboxylic acid group on 5-HMFCA, leading to better peak shape and retention. |
| Mobile Phase (Organic) | Acetonitrile, Methanol[3][13] | Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure. |
| Elution Mode | Isocratic or Gradient | Isocratic is suitable for simple mixtures, while gradient is necessary for complex samples with multiple furanic compounds.[1][9] |
| Detection | UV/DAD at 250-270 nm[3][7] | 5-HMFCA has a strong UV absorbance in this range. A DAD is useful for confirming peak purity and identity. |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate for analytical HPLC. Adjust based on column dimensions and desired analysis time. |
| Column Temperature | 30 - 50 °C[3][10] | Elevated temperatures can improve peak shape and reduce analysis time by lowering mobile phase viscosity. |
Logical Relationships in Method Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting common HPLC issues related to 5-HMFCA analysis.
Caption: A decision tree for troubleshooting common HPLC problems.
References
-
Baltacı, C., & Akçit, Z. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Hittite Journal of Science and Engineering, 3(2), 91-97. [Link]
-
ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase. Retrieved from [Link]
-
unipub. (n.d.). 5-Hydroxymethylfurfural Determination Through HPLC. Retrieved from [Link]
-
Groeber, C., Kanawati, B., & Schmitt-Kopplin, P. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science, 35(19), 2623-2630. [Link]
-
Ünüvar, S. (2018). Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1431-1440. [Link]
-
ResearchGate. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade and Pekmez. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Chanklang, N., et al. (2022). Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. RSC Advances, 12(28), 17855-17864. [Link]
-
Ma, Y., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. Molecules, 28(15), 5763. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 5-Hydroxymethyl-2-furancarboxylic acid. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Vitas Analytical Services. (n.d.). Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1). [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Chromatography Forum. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Siddiqui, A. J., et al. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2018, 8548393. [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01976K [pubs.rsc.org]
- 4. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]
- 8. aelabgroup.com [aelabgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
Validation & Comparative
The Bio-Catalytic Frontier: A Comparative Guide to Enzymatic and Chemical Synthesis of Furan Dicarboxylic Acid
Introduction: The Imperative for Sustainable Monomers
In the global pursuit of a circular economy and sustainable manufacturing, the chemical industry is at a critical juncture. The reliance on petrochemical feedstocks for the synthesis of polymers and other materials is increasingly being challenged by the need for renewable alternatives. Furan dicarboxylic acid (FDCA), a bio-based platform chemical, has emerged as a frontrunner to replace petroleum-derived terephthalic acid (TPA) in the production of high-performance polymers like polyethylene furanoate (PEF), a promising bio-based alternative to PET.[1][2][3] The journey from biomass-derived sugars to FDCA, however, presents a fundamental choice between two distinct synthetic philosophies: the established, robust world of chemical catalysis and the burgeoning, elegant approach of enzymatic synthesis.
This guide provides an in-depth, objective comparison of these two routes, grounded in experimental data and field-proven insights. We will dissect the mechanistic underpinnings, evaluate the performance metrics, and provide a forward-looking perspective for researchers, scientists, and drug development professionals navigating this exciting field.
The Chemical Route: A Well-Trod Path with Environmental Hurdles
Conventional chemical synthesis of FDCA, primarily through the oxidation of 5-hydroxymethylfurfural (HMF), has been extensively studied and optimized.[2] This approach is characterized by its high reaction rates and yields, making it a mature and scalable option.[2][4]
Reaction Mechanisms and Catalysts
The chemical oxidation of HMF to FDCA proceeds through a series of intermediates, including 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furoic acid (HMFA).[5][6] The choice of catalyst is paramount and dictates the reaction conditions and ultimate efficiency.
-
Noble Metal Catalysts: Platinum (Pt), palladium (Pd), and gold (Au) supported on various materials are highly effective, often achieving high yields and selectivity under relatively mild conditions compared to other chemical methods.[6][7] For instance, a Pd/C catalyst has been shown to produce FDCA from HMF with an 85% yield in water.[8] However, the high cost and limited availability of these metals are significant drawbacks for large-scale industrial production.[2]
-
Non-Noble Metal Catalysts: To address the cost concerns of noble metals, researchers have explored more abundant transition metals like nickel (Ni), manganese (Mn), cobalt (Co), molybdenum (Mo), and vanadium (V).[7][9][10] While more economical, these catalysts often require harsher reaction conditions, such as high temperatures and pressures, and may result in lower yields compared to their noble metal counterparts.[2]
-
Homogeneous Catalysts: Systems like Co/Mn/Br have been used for the one-pot conversion of fructose to FDCA, demonstrating the potential to streamline the process from raw sugars.[11] However, the separation of homogeneous catalysts from the product stream can be challenging and lead to contamination.[6]
Process Conditions and Environmental Impact
A significant drawback of many chemical synthesis routes is the reliance on harsh reaction conditions.[5][12] High temperatures (often exceeding 100°C) and pressures are frequently necessary to drive the reactions to completion.[5][13] Furthermore, the use of organic solvents and strong bases is common, leading to environmental concerns and the generation of saline waste.[9][10] While water is being explored as a greener solvent, the overall environmental footprint of chemical synthesis remains a key consideration.[8]
The Enzymatic Route: A Greener Path Paved with Complexity
Enzymatic synthesis offers a compellingly sustainable alternative, leveraging the high specificity and efficiency of biocatalysts to produce FDCA under mild, environmentally benign conditions.[5][12] This "green" approach operates at or near ambient temperatures and pressures in aqueous media, significantly reducing the energy input and waste generation associated with chemical methods.
Enzymatic Cascades: The Key to Complete Conversion
The enzymatic oxidation of HMF to FDCA mirrors the chemical pathways, involving the same key intermediates. However, a single enzyme is typically not capable of efficiently catalyzing the entire four-step oxidation from HMF to FDCA.[5] Consequently, the development of multi-enzyme cascades, where several enzymes work in tandem, has been a major focus of research.[5][14]
A variety of oxidoreductases have been employed in these cascades, including:
-
Laccases: These copper-containing enzymes have shown promise in the initial oxidation of HMF.[14][15]
-
Alcohol Oxidases: These enzymes are effective in oxidizing the alcohol group of HMF and its intermediates.[14][16]
-
Peroxygenases: Unspecific peroxygenases (UPOs) can also contribute to the oxidation process.[16]
One successful bi-enzymatic system coupled a laccase from Bacillus pumilus with an alcohol oxidase from Candida glabrata to achieve a 97.5% yield of FDCA from HMF.[14]
Challenges and Opportunities in Biocatalysis
Despite its green credentials, enzymatic FDCA synthesis faces several hurdles:
-
Enzyme Stability and Cost: Enzymes can be sensitive to reaction conditions and may have limited operational stability, impacting process economics.[16] The cost of producing and purifying multiple enzymes can also be a significant factor.
-
Low Productivity: Biocatalytic processes often exhibit lower reaction rates and volumetric productivities compared to their chemical counterparts, primarily due to the lower substrate concentrations at which enzymes typically operate.[2]
-
Scalability: Scaling up multi-enzyme cascade reactions presents challenges in maintaining optimal conditions for all enzymes simultaneously and ensuring efficient mass transfer.[14] A notable decrease in yield from 97.5% to 58.77% was observed when scaling up a bi-enzymatic process, highlighting this challenge.[14]
Nevertheless, the field is rapidly advancing. The development of more robust and efficient enzymes through protein engineering, coupled with process optimization, holds the key to unlocking the full potential of enzymatic FDCA synthesis.
Quantitative Comparison: Performance at a Glance
To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for representative enzymatic and chemical FDCA synthesis methods.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Multi-enzyme cascades (e.g., Laccase, Alcohol Oxidase) | Noble metals (e.g., Pt/C, Pd/C) or Non-noble metals (e.g., NiOx, MnFe₂O₄) |
| Starting Material | 5-Hydroxymethylfurfural (HMF) | HMF, Fructose, Furan-2-carboxylic acid |
| Temperature | Mild (e.g., 25-50°C) | Elevated (e.g., 90-160°C)[6][13] |
| Pressure | Atmospheric | Often elevated (e.g., 1-40 bar O₂)[6] |
| Solvent | Aqueous buffer | Water, Organic solvents (e.g., DMSO, Acetic Acid) |
| Yield | Variable, can be high (up to 97.5%)[14] | Generally high (up to >99%)[7] |
| Selectivity | High due to enzyme specificity | Can be high with optimized catalysts |
| Environmental Impact | Low, "green" process | Higher, due to harsh conditions, metal use, and potential for waste generation |
| Scalability | Challenging | More established and scalable |
| Productivity | Generally lower | Generally higher |
Visualizing the Pathways: Chemical vs. Enzymatic Synthesis
The following diagrams illustrate the generalized pathways for both chemical and enzymatic synthesis of FDCA from HMF.
Caption: Generalized reaction pathway for the chemical synthesis of FDCA from HMF.
Caption: Generalized reaction pathway for the enzymatic synthesis of FDCA from HMF.
Experimental Protocols
Representative Chemical Synthesis Protocol: Oxidation of HMF using Pd/C Catalyst
This protocol is a generalized representation based on literature procedures.[8]
-
Reactor Setup: A high-pressure batch reactor is charged with 5-hydroxymethylfurfural (HMF), a palladium on carbon (Pd/C) catalyst (e.g., 5 wt% Pd), and an aqueous solution of a base (e.g., K₂CO₃).
-
Reaction Conditions: The reactor is sealed, purged with oxygen, and then pressurized to the desired oxygen pressure (e.g., 10-20 bar). The reaction mixture is heated to a set temperature (e.g., 140°C) with vigorous stirring.[8]
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF, intermediates, and FDCA.
-
Work-up and Isolation: After the reaction is complete (typically several hours), the reactor is cooled to room temperature and depressurized. The catalyst is removed by filtration. The aqueous solution is then acidified (e.g., with HCl) to precipitate the FDCA product.
-
Purification: The precipitated FDCA is collected by filtration, washed with cold water to remove any residual salts, and then dried under vacuum to yield the final product.
Representative Enzymatic Synthesis Protocol: Bi-Enzymatic Cascade for FDCA Production
This protocol is a generalized representation based on literature procedures.[14]
-
Reaction Medium Preparation: A buffered aqueous solution (e.g., phosphate buffer, pH 6.0-7.0) is prepared in a temperature-controlled reaction vessel.
-
Enzyme Addition: The first enzyme of the cascade (e.g., laccase) is added to the buffer solution, followed by the addition of the HMF substrate.
-
First Oxidation Step: The reaction is allowed to proceed at a mild temperature (e.g., 30°C) with gentle agitation. This step primarily converts HMF to an intermediate like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[14]
-
Second Enzyme Addition: After a predetermined time or upon completion of the first step (monitored by HPLC), the second enzyme (e.g., alcohol oxidase) is added to the reaction mixture.
-
Cascade Reaction: The reaction continues under the same mild conditions, allowing the cascade to proceed through the remaining intermediates to the final FDCA product.
-
Reaction Monitoring: The concentrations of HMF, intermediates, and FDCA are monitored over time using HPLC.
-
Product Isolation: Once the reaction has reached completion, the enzymes may be denatured by heat or removed by ultrafiltration. The FDCA can then be isolated from the aqueous solution by acidification and precipitation, followed by filtration and drying, similar to the chemical synthesis work-up.
Conclusion and Future Outlook
The choice between enzymatic and chemical synthesis of furan dicarboxylic acid is a classic case of balancing established efficiency with emerging sustainability. Chemical synthesis, particularly with noble metal catalysts, currently offers higher productivity and is at a more advanced stage of industrial readiness.[2] However, its environmental and economic drawbacks, tied to harsh conditions and expensive catalysts, are significant.
Enzymatic synthesis, while facing challenges in scalability and productivity, represents a more sustainable and environmentally friendly long-term vision.[5][12] The mild reaction conditions, high selectivity, and use of renewable biocatalysts align perfectly with the principles of green chemistry. As research in enzyme discovery, protein engineering, and bioprocess optimization continues to accelerate, the economic viability of enzymatic routes will undoubtedly improve.
For researchers and drug development professionals, the immediate choice of synthesis route will depend on the specific requirements of scale, purity, and cost. However, it is clear that the future of FDCA production, and indeed the broader chemical industry, will increasingly favor bio-catalytic solutions. The continued innovation in both fields will be crucial in realizing the full potential of this versatile, bio-based building block.
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Enzymatic Production Process of Bio-based 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydrohymethilfurfural (HMF). Available at: [Link]
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One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC. Available at: [Link]
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Synthesis of 5-Hydroxymethylfurfural (HMF) from Agricultural and Food Residues: An Intermediate for 2,5-Furandicarboxylic Acid (FDCA) Production. ResearchGate. Available at: [Link]
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Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase. Biotechnology for Biofuels and Bioproducts. Available at: [Link]
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Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes. Molecules. Available at: [Link]
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Efficient Method for Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Using Pd/CC Catalyst under Aqueous Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. Catalysts. Available at: [Link]
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Noble Metal-Based Catalysts for Selective Oxidation of HMF to FDCA: Progress in Reaction Mechanism and Active Sites. Catalysts. Available at: [Link]
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Sustainable Production of 2,5-Furandicarboxylic Acid via Nickel-Based Heterogeneous Catalysis from 5-Hydroxymethylfurfural. Catalysts. Available at: [Link]
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Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst. Frontiers in Chemistry. Available at: [Link]
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A Review on Green and Efficient Synthesis of 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic Acid (FDCA) from Sustainable Biomass. Industrial & Engineering Chemistry Research. Available at: [Link]
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Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem. ResearchGate. Available at: [Link]
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Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides. Polymer Chemistry. Available at: [Link]
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One-Pot Method for the Synthesis of 2,5-Furandicarboxylic Acid from Fructose: In Situ Oxidation of 5-Hydroxymethylfurfural and 5-Acetoxymethylfurfural over Co/Mn/Br Catalysts in Acetic Acid. Industrial & Engineering Chemistry Research. Available at: [Link]
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Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Catalysis Science & Technology. Available at: [Link]
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A Comparative Guide to the Thermal Properties of Polyamides from 5-(Aminomethyl)furan-2-carboxylic Acid
Introduction: The Rise of Furan-Based Polyamides
In the relentless pursuit of sustainable alternatives to petroleum-based plastics, bio-derived monomers are at the forefront of polymer research. Among these, furan derivatives, accessible from renewable biomass, are emerging as promising building blocks for high-performance polymers. Polyamides synthesized from 5-(aminomethyl)furan-2-carboxylic acid represent a unique class of furan-based polymers, offering the potential for exceptional thermal and mechanical properties. This guide provides a comprehensive comparison of the expected thermal characteristics of these novel polyamides with established bio-based and conventional counterparts, supported by established experimental methodologies. While specific experimental data for polyamides derived solely from 5-(aminomethyl)furan-2-carboxylic acid is not yet widely published, this document will extrapolate from the extensive research on closely related furan-based polyamides to provide a scientifically grounded projection of their performance.
The core structure of the polyamide from 5-(aminomethyl)furan-2-carboxylic acid incorporates a rigid furan ring, which is anticipated to significantly influence its thermal behavior. This guide will delve into the key thermal properties—glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td)—and provide detailed protocols for their experimental determination.
Comparative Analysis of Thermal Properties
The thermal properties of polyamides are critically dependent on their molecular structure, including chain rigidity, intermolecular forces (such as hydrogen bonding), and molecular weight. The introduction of a furan ring into the polyamide backbone is expected to impart a higher degree of rigidity compared to their aliphatic counterparts, leading to enhanced thermal stability.
Glass Transition Temperature (Tg)
The glass transition temperature is a crucial parameter that defines the upper-temperature limit for the use of amorphous polymers in rigid applications. For semi-crystalline polymers, it influences the material's toughness and flexibility. The rigid furan ring in the backbone of polyamides from 5-(aminomethyl)furan-2-carboxylic acid is expected to restrict segmental motion, leading to a relatively high Tg.
In comparison, furan-based polyamides synthesized from 2,5-furandicarboxylic acid (FDCA) and various diamines have demonstrated Tg values ranging from 97°C to 140°C.[1] For instance, poly(hexamethylene furanamide) (PA6F) has a reported Tg of 130°C.[1] It is reasonable to hypothesize that polyamides from 5-(aminomethyl)furan-2-carboxylic acid will exhibit a Tg in a similar or potentially higher range, owing to the inherent rigidity of the furan moiety.
Melting Temperature (Tm)
The melting temperature is a key characteristic of semi-crystalline polymers, dictating their processing window and maximum service temperature. The ability of a polymer to crystallize is influenced by the regularity of its chain structure and the strength of intermolecular interactions. While some furan-based polyamides are amorphous, others exhibit semi-crystalline behavior.[2] For example, poly(ester amide)s derived from 2,5-furandicarboxylic acid have shown complex melting behaviors with multiple transitions observed during differential scanning calorimetry (DSC) analysis.[2] The melting point of a semi-aromatic polyamide, PA10T/10F, which incorporates furan moieties, has been reported to be higher than 280°C.
Thermal Decomposition Temperature (Td)
The thermal stability of a polymer is paramount for its processing and long-term performance at elevated temperatures. Thermogravimetric analysis (TGA) is employed to determine the temperature at which a polymer begins to degrade. Furan-based polyamides have generally shown good thermal stability, with decomposition temperatures often exceeding 300°C. For instance, semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid exhibit good thermal and mechanical properties.[3] Similarly, polyamides based on 2,5-furandicarboxylic acid dichloroanhydride and various diamines have been synthesized and their thermal stability determined.[4] It is anticipated that polyamides from 5-(aminomethyl)furan-2-carboxylic acid will also possess high thermal stability, making them suitable for demanding applications.
Table 1: Comparison of Thermal Properties of Furan-Based Polyamides and Conventional Polyamides
| Polymer | Monomers | Tg (°C) | Tm (°C) | Td, 5% weight loss (°C) |
| Poly(hexamethylene furanamide) (PA6F) | 2,5-Furandicarboxylic acid, Hexamethylenediamine | 130[1] | - | ~400[5] |
| Furan-based Polyamides (various) | 2,5-Furandicarboxylic acid, Aromatic diamines | >325 (degradation before Tg)[5] | - | ~400[5] |
| Poly(ester amide)s (furan-based) | Dimethyl 2,5-furandicarboxylate, Diols, Diamines | 73.9 (for PTF-co-PPAF 0.50) | Decreases with increasing PPAF content | Higher for PTF series |
| Nylon 6 | ε-Caprolactam | 40-85 | 215-225 | ~400 |
| Nylon 6,6 | Adipic acid, Hexamethylenediamine | 50-90 | 255-265 | ~420 |
Note: The data for furan-based polyamides are from various sources and depend on the specific co-monomers and synthesis conditions. The properties of polyamides from 5-(aminomethyl)furan-2-carboxylic acid are projected based on these trends.
Experimental Protocols for Thermal Analysis
To empirically validate the thermal properties of polyamides from 5-(aminomethyl)furan-2-carboxylic acid, the following standardized experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining glass transition, melting, and crystallization temperatures.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polyamide sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan erases the sample's previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to above its melting point. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this second heating scan.[6]
-
-
Data Analysis: The Tg is identified as a step-change in the heat flow curve, and the Tm is the peak of the melting endotherm.
Causality Behind Experimental Choices: The first heating scan is essential to remove any residual solvent and eliminate the effects of the material's prior processing history, ensuring that the measured thermal transitions are intrinsic to the material itself. The controlled cooling and second heating scans provide a standardized thermal history, allowing for reproducible measurements of Tg and Tm.
-
Diagram of the DSC Experimental Workflow
Caption: Workflow for determining thermal transitions of polyamides using DSC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: Place 10-15 mg of the dry polyamide sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5%). The temperature of maximum decomposition rate is also a key parameter.
Causality Behind Experimental Choices: Using an inert atmosphere is crucial to prevent oxidative degradation, allowing for the determination of the inherent thermal stability of the polymer backbone. A controlled heating rate ensures that the decomposition process is not kinetically limited and that the results are comparable between different experiments and materials.
-
Diagram of the TGA Experimental Workflow
Caption: Workflow for assessing the thermal stability of polyamides using TGA.
Conclusion and Future Outlook
Polyamides derived from 5-(aminomethyl)furan-2-carboxylic acid hold significant promise as novel, bio-based materials with potentially superior thermal properties. Based on the extensive research on analogous furan-based polyamides, it is projected that these materials will exhibit high glass transition temperatures and excellent thermal stability. The rigid furan ring in the polymer backbone is the key structural feature contributing to these desirable characteristics.
The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the thermal properties of these new polyamides. Future research should focus on the synthesis and characterization of this specific class of polyamides to validate these projections and to explore the full potential of these materials in high-performance applications. The continued development of furan-based polymers is a critical step towards a more sustainable and circular economy for plastics.
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Kamran, M., & Davidson, M. G. (n.d.). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. ResearchGate. Retrieved from [Link]
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Kamran, M., & Davidson, M. G. (2018). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. Retrieved from [Link]
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Heredia-Arciniega, S. A., et al. (2016). Synthesis and Characterization of Partial Biobased Furan Polyamides. Defense Technical Information Center. Retrieved from [Link]
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Scandola, M., et al. (2022). Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. Polymers. Retrieved from [Link]
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Martinez-Argudo, M., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. Retrieved from [Link]
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Zubkiewicz, A., et al. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Polymers. Retrieved from [Link]
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Luo, K., et al. (2016). Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources. RSC Advances. Retrieved from [Link]
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Zubkiewicz, A., et al. (2022). Bio-renewable furan-based poly(ester amide)s: Synthesis, structure, spectroscopic and mechanical properties of poly(hexylene 2,5-furandicarboxylate)-co-poly(propylene furanamide)s. Polimery. Retrieved from [Link]
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Shashkov, S. N., et al. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin. Retrieved from [Link]
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A Comparative Sustainability Assessment of 5-(Aminomethyl)furan-2-carboxylic Acid Production: A Guide for Researchers and Drug Development Professionals
The escalating demand for sustainable alternatives to petroleum-derived chemicals has catalyzed significant research into bio-based platform molecules. Among these, 5-(aminomethyl)furan-2-carboxylic acid (AMFC) has emerged as a promising renewable monomer for the synthesis of high-performance semi-aromatic polyamides, offering a greener substitute for conventional plastics in demanding applications across the automotive, electronics, and packaging industries.[1][2] This guide provides an in-depth, objective comparison of the various production routes for AMFC, evaluating their sustainability against established fossil-based and other bio-based alternatives. Experimental data and established green chemistry metrics are presented to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
The Rising Profile of a Bio-Based Monomer
AMFC is a heterocyclic amino acid derived from 5-hydroxymethylfurfural (HMF), a key platform chemical obtainable from the dehydration of C6 sugars found in lignocellulosic biomass.[2] Its rigid furan ring and reactive amino and carboxylic acid functionalities make it an ideal building block for polymers with exceptional thermal and mechanical properties, comparable to those of commercially available polyamides. Beyond polymer science, AMFC and its derivatives have also been explored for pharmaceutical applications, including as inhibitors of γ-aminobutyric acid aminotransferase.[2]
Production Pathways: A Journey Towards Greener Synthesis
The viability of AMFC as a sustainable monomer is intrinsically linked to the efficiency and environmental footprint of its production. Several synthetic routes have been developed, ranging from traditional chemical methods to more recent and promising enzymatic and chemo-enzymatic strategies.
Chemical Synthesis: The Conventional Approach
Initial synthetic routes to AMFC from HMF involved multi-step chemical transformations. These pathways often necessitate harsh reaction conditions, such as high temperatures (90-155 °C) and pressures (3 MPa H₂), and the use of strong acids and large volumes of organic solvents like methanol.[2] While effective in producing AMFC, these methods are often plagued by low atom economy, the generation of significant waste, and a heavy reliance on hazardous reagents, making them less desirable from a green chemistry perspective.
Chemo-enzymatic Synthesis: A Hybrid Approach
To mitigate the environmental impact of purely chemical methods, chemo-enzymatic routes have been developed. These hybrid approaches combine the selectivity of biocatalysts with the efficiency of chemical catalysts. For instance, a one-pot, two-step hybrid catalytic process has been reported to produce AMFC from HMF with a 77% yield.[3] This process involves the selective oxidation of HMF to 5-aldehyde-2-furancarboxylic acid using a chemical catalyst, followed by the enzymatic amination of the aldehyde to the final product using a transaminase.[3] While an improvement, this method can still involve the use of organic solvents and produce significant byproducts like 2,5-furandicarboxylic acid (FDCA).[3]
Enzymatic Synthesis: The Green Frontier
The most promising and sustainable route to AMFC production is through a fully enzymatic, one-pot, one-step process.[1][2] This method utilizes a cascade of enzymes to convert HMF to AMFC in an aqueous medium under mild conditions.[1][2] A notable example involves a four-enzyme cascade: an engineered HMF oxidase, an aldehyde dehydrogenase, an omega-transaminase, and an alanine dehydrogenase for cofactor regeneration.[1] This cell-free system achieves AMFC titers in the range of 3.35–4.62 g L⁻¹ and operates without the need for organic solvents.[1][2] The use of L-alanine as the amine donor, which is sustainably regenerated, further enhances the green credentials of this process.[1]
Visualizing the Production Pathways
To better understand the different synthetic strategies, the following diagrams illustrate the key transformations involved in the chemical and enzymatic production of AMFC from HMF.
Caption: Comparison of chemical and enzymatic synthesis routes for AMFC.
Sustainability Assessment: A Comparative Analysis
To objectively evaluate the sustainability of AMFC production and compare it with alternatives, a set of established green chemistry metrics and a Life Cycle Assessment (LCA) perspective are employed.
Green Chemistry Metrics
Green chemistry metrics provide a quantitative measure of the "greenness" of a chemical process.[4][5] Key metrics include:
-
E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, quantifies the amount of waste produced per kilogram of product.[5] A lower E-factor indicates a more sustainable process.
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product.[6][7] A lower PMI signifies a more efficient and less wasteful process.
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient reaction with less waste.
The enzymatic synthesis of AMFC demonstrates a significantly lower E-factor compared to traditional chemical routes due to the elimination of organic solvents and harsh reagents.[1][2] Furthermore, the one-pot nature of the enzymatic cascade improves the PMI by reducing the number of unit operations and associated waste streams.
Comparative Data
| Production Route | Key Features | Sustainability Metrics |
| AMFC (Enzymatic) | Aqueous media, mild conditions, biocatalysts | E-Factor: Low[1] GWP: Lower potential |
| AMFC (Chemical) | High T & P, organic solvents, strong acids | E-Factor: High GWP: High |
| Terephthalic Acid & Hexamethylene Diamine (Fossil-based) | Petroleum-derived, energy-intensive | Environmental Impact: Significant greenhouse gas emissions (N₂O from adipic acid production)[8][9][10] |
| 2,5-Furandicarboxylic Acid (FDCA) (Bio-based) | Bio-based alternative to terephthalic acid | Sustainability: Promising, but commercial production is still developing[11][12][13] |
| Bio-based Adipic Acid | Fermentation of renewable feedstocks | Sustainability: Reduces reliance on fossil fuels and lowers carbon emissions[14][15][16] |
Life Cycle Assessment (LCA)
A comprehensive sustainability assessment requires a "cradle-to-grave" analysis of the entire product lifecycle, which is the domain of Life Cycle Assessment (LCA).[17][18] LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, distribution, use, and disposal.[17][19] For AMFC, an LCA would consider the environmental burden of biomass cultivation and harvesting, the energy consumption of the enzymatic conversion process, and the end-of-life options for AMFC-based polymers. While a full LCA for AMFC production is still an area of active research, initial assessments suggest a favorable environmental profile compared to its fossil-based counterparts, particularly in terms of global warming potential (GWP).[1] Bio-based polymers, in general, tend to have lower carbon footprints than conventional plastics.[20][21] However, factors such as land and water use for biomass feedstock must be carefully considered.[20][21]
Experimental Protocols
For researchers interested in exploring the enzymatic synthesis of AMFC, the following provides a generalized, step-by-step methodology based on published literature.[1][2]
Protocol: One-Pot Enzymatic Synthesis of AMFC from HMF
1. Enzyme Preparation:
- Express and purify the required enzymes: HMF oxidase, aldehyde dehydrogenase, ω-transaminase, and alanine dehydrogenase.
- Determine the protein concentration and specific activity of each enzyme solution.
2. Reaction Setup:
- In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM sodium phosphate buffer, pH 8.0).
- Add the substrate, 5-hydroxymethylfurfural (HMF), to the desired starting concentration (e.g., 16 mM).
- Add the amine donor, L-alanine (e.g., 50 mM).
- Add the necessary cofactors (e.g., NAD⁺).
- Initiate the reaction by adding the four enzymes at their optimized concentrations.
3. Reaction Monitoring:
- Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
- At regular time intervals, withdraw aliquots of the reaction mixture.
- Quench the enzymatic reaction in the aliquots (e.g., by adding a strong acid).
- Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of HMF, intermediates, and the final product, AMFC.
4. Product Isolation and Purification:
- Upon reaction completion, remove the enzymes from the reaction mixture (e.g., by ultrafiltration).
- Isolate and purify the AMFC from the aqueous solution using techniques such as ion-exchange chromatography.
5. Data Analysis:
- Calculate the reaction titer (g/L of AMFC), yield (%), and productivity (g/L/h).
- Use the experimental data to calculate green chemistry metrics such as the E-factor and PMI for the process.
Enzyme_Prep [label="1. Enzyme Preparation\n(Expression & Purification)"];
Reaction_Setup [label="2. Reaction Setup\n(Buffer, Substrates, Cofactors, Enzymes)"];
Reaction_Monitoring [label="3. Reaction Monitoring\n(HPLC Analysis)"];
Product_Isolation [label="4. Product Isolation\n(Chromatography)"];
Data_Analysis [label="5. Data Analysis\n(Titer, Yield, Metrics)"];
Enzyme_Prep -> Reaction_Setup;
Reaction_Setup -> Reaction_Monitoring;
Reaction_Monitoring -> Product_Isolation;
Product_Isolation -> Data_Analysis;
}
Caption: Experimental workflow for the enzymatic synthesis of AMFC.
Conclusion and Future Outlook
The production of 5-(aminomethyl)furan-2-carboxylic acid from renewable resources presents a compelling pathway towards more sustainable polymers. The enzymatic synthesis route, in particular, stands out for its adherence to the principles of green chemistry, offering a low-waste, energy-efficient process that operates under benign conditions. While challenges remain in scaling up enzymatic processes and optimizing reaction titers, ongoing research in enzyme engineering and bioprocess optimization is expected to further enhance the economic and environmental viability of bio-based AMFC. For researchers and drug development professionals, the choice of synthetic route has profound implications for the overall sustainability of their products. By embracing greener production methods for key building blocks like AMFC, the chemical and pharmaceutical industries can significantly reduce their environmental footprint and contribute to a more circular economy.
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One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). Available at: [Link]
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(PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate. Available at: [Link]
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Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. Available at: [Link]
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Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. ResearchGate. Available at: [Link]
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Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. Available at: [Link]
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Life Cycle Assessment (LCA) of Bio-Based Polymers vs. Conventional Plastics in Automotive Engineering. ResearchGate. Available at: [Link]
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One-Pot Method for the Synthesis of 2,5-Furandicarboxylic Acid from Fructose: In Situ Oxidation of 5-Hydroxymethylfurfural and 5-Acetoxymethylfurfural over Co/Mn/Br Catalysts in Acetic Acid. ACS Publications. Available at: [Link]
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A Senior Application Scientist's Guide to Biocatalytic HMF Conversion: A Comparative Analysis
The global shift towards a bio-based economy has spotlighted 5-hydroxymethylfurfural (HMF) as a pivotal platform chemical, derived from the dehydration of biomass sugars.[1] Its furanic structure, adorned with both a hydroxyl and an aldehyde group, presents a versatile scaffold for the synthesis of a wide array of valuable chemicals and materials.[1][2] Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical routes for HMF conversion, offering high selectivity under mild reaction conditions.[1] This guide provides a comparative analysis of different biocatalysts for HMF conversion, offering insights into their performance, underlying mechanisms, and practical application for researchers, scientists, and drug development professionals.
The Landscape of HMF Biotransformation
The biocatalytic conversion of HMF can be broadly categorized into two primary pathways: oxidation and reduction. Oxidation pathways lead to the formation of 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and ultimately, 2,5-furandicarboxylic acid (FDCA), a bio-based replacement for terephthalic acid in polymer production.[1][3] Reduction of HMF's aldehyde group yields 2,5-bis(hydroxymethyl)furan (BHMF), a valuable diol for polymer and resin synthesis.[1]
Two main classes of biocatalysts are employed for these transformations: isolated enzymes and whole-cell systems. While isolated enzymes offer high specificity and purity, whole-cell biocatalysts provide the advantage of in-situ cofactor regeneration, often leading to more robust and cost-effective processes.
Comparative Analysis of Biocatalysts for HMF Oxidation
The oxidation of HMF to FDCA is a multi-step process that can proceed through two main routes, as illustrated below.[3] The choice of biocatalyst significantly influences the predominant pathway and the accumulation of intermediates.
Caption: General reaction pathways for the biocatalytic oxidation of HMF to FDCA.
Whole-Cell Biocatalysts for HMF Oxidation
A diverse range of microorganisms, including bacteria and fungi, have been identified and engineered for the oxidation of HMF. Whole-cell systems are particularly advantageous for the multi-step conversion to FDCA due to the presence of various endogenous enzymes and cofactor regeneration systems.
| Biocatalyst (Strain) | Key Enzyme(s) | Substrate Conc. (mM) | Product | Yield (%) | Time (h) | Key Features & Limitations |
| Gluconobacter oxydans DSM 50049 | Aldehyde Dehydrogenase | ~250 (crude HMF) | HMFCA | Quantitative | 6 | High selectivity to HMFCA, tolerant to crude HMF.[4][5] |
| Pseudomonas putida S12 (engineered) | HMF/furfural oxidoreductase (HmfH) | Fed-batch | FDCA | 97 | 144 | High titer of FDCA achieved through fed-batch strategy.[6][7] |
| Raoultella ornithinolytica BF60 (engineered) | HMF oxidase (hmfo), HMF/furfural oxidoreductase (hmfH) | 100 | FDCA | 94 | - | Genetic engineering significantly improved FDCA yield.[1] |
| Cupriavidus basilensis HMF14 | HMF/furfural oxidoreductase (HmfH) | - | FDCA | - | - | Degrades HMF via FDCA as an intermediate.[8][9] |
| Comamonas testosteroni SC1588 | - | 200 | HMFCA | ~100 | 24 | Wild-type strain with high efficiency for HMFCA production.[1] |
Enzymatic Catalysts for HMF Oxidation
Isolated enzymes offer a more controlled and specific approach to HMF oxidation, allowing for the targeted synthesis of specific intermediates.
| Enzyme | Source | Mediator | Substrate Conc. (mM) | Product | Yield (%) | Time (h) | Key Features & Limitations |
| HMF Oxidase (HMFO) | Methylovorus sp. MP688 | None | - | FDCA | - | - | Catalyzes the complete three-step oxidation of HMF to FDCA.[10] |
| Laccase | Trametes versicolor | TEMPO | 30 | FFCA/FDCA | - | 24 | Requires a mediator; reaction conditions influence product selectivity.[2] |
| Galactose Oxidase | - | - | - | DFF | - | - | Selectively oxidizes the alcohol group of HMF.[3] |
| Aryl-alcohol Oxidase | Pleurotus eryngii | None | - | DFF | - | - | Oxidizes HMF to DFF. |
Comparative Analysis of Biocatalysts for HMF Reduction
The reduction of HMF to BHMF is a single-step conversion of the aldehyde functionality. Various yeasts and bacteria have demonstrated high efficiency in this transformation.
| Biocatalyst (Strain) | Key Enzyme(s) | Substrate Conc. (mM) | Product | Yield (%) | Time (h) | Key Features & Limitations |
| Saccharomyces cerevisiae | Alcohol Dehydrogenases | - | BHMF | - | - | One of the first identified biocatalysts for HMF reduction.[1] |
| Meyerozyma guilliermondii SC1103 | - | 100 | BHMF | 86 | 12 | High tolerance to HMF; good yield and selectivity.[11] |
| Candida sp. | Reductase | - | BHMF | - | - | Various species show potential for HMF reduction. |
| Escherichia coli (engineered) | NADH-dependent reductase from Candida magnoliae | - | BHMF | 91 | - | Recombinant strain with high yield.[1] |
| Paraburkholderia azotifigens F18 | - | 36.9 | BHMF | 92 | - | Efficient under anaerobic conditions.[1] |
Experimental Protocols
Protocol 1: Whole-Cell Oxidation of HMF to FDCA using Pseudomonas putida
This protocol is based on the principles of whole-cell biocatalysis for the production of FDCA from HMF.
1. Pre-culture Preparation:
-
Inoculate a single colony of Pseudomonas putida S12 harboring the necessary expression plasmids (e.g., for HmfH) into 5 mL of LB medium with appropriate antibiotics.
-
Incubate at 30°C with shaking at 200 rpm for 16-18 hours.
2. Main Culture and Induction:
-
Inoculate 100 mL of Terrific Broth medium with the pre-culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 30°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.5-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., 0.2% L-rhamnose) and continue incubation for another 12-16 hours at 20°C.
3. Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0).
-
Resuspend the cells in the same buffer to a desired cell density (e.g., 10 g/L cell dry weight).
-
Add HMF to the cell suspension to a starting concentration of 50 mM.
-
Incubate the reaction mixture at 30°C with vigorous shaking (250 rpm) to ensure sufficient aeration.
-
Monitor the reaction progress by taking samples periodically and analyzing the concentrations of HMF, intermediates, and FDCA using HPLC.
-
For a fed-batch process, incrementally add a concentrated HMF solution to maintain a low substrate concentration and avoid toxicity.[6][7]
4. Product Recovery:
-
After the reaction is complete, remove the cells by centrifugation.
-
Acidify the supernatant to a pH of approximately 2 with HCl to precipitate the FDCA.
-
Collect the precipitated FDCA by filtration or centrifugation and wash with acidified water.
-
Dry the purified FDCA under vacuum.
Caption: Experimental workflow for the whole-cell biocatalytic conversion of HMF to FDCA.
Protocol 2: Enzymatic Reduction of HMF to BHMF using Immobilized Lipase
This protocol outlines a chemoenzymatic approach where a chemical reduction is followed by enzymatic esterification, but the principles of the enzymatic step can be adapted for direct HMF reduction using appropriate enzymes.
1. Enzyme Immobilization (if not using a commercial immobilized enzyme):
-
Follow a standard protocol for immobilizing the desired reductase (e.g., from Candida magnoliae) onto a suitable support (e.g., epoxy-activated resin).
2. Biocatalytic Reduction:
-
In a temperature-controlled reactor, dissolve HMF in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the immobilized enzyme (e.g., Novozym 435 for esterification, or an immobilized reductase for direct reduction) to the reaction mixture.[12][13]
-
For reductase-catalyzed reactions, ensure the presence of a cofactor regeneration system. This can be achieved by adding a co-substrate like glucose and a corresponding dehydrogenase (e.g., glucose dehydrogenase).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.
-
Monitor the conversion of HMF to BHMF by HPLC.
3. Product Extraction:
-
Once the reaction reaches completion, separate the immobilized enzyme by filtration for reuse.
-
Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude BHMF.
-
Purify the BHMF further by column chromatography if necessary.
Mechanistic Insights
HMF Oxidase (HMFO)
HMF oxidase is a flavin-dependent enzyme that catalyzes the three-step oxidation of HMF to FDCA. The reaction mechanism involves the oxidation of both the alcohol and aldehyde groups of HMF.[10]
Caption: Simplified mechanism of HMF oxidation catalyzed by HMF Oxidase (HMFO).
Laccase-Mediator System (LMS)
Laccases require a mediator, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to efficiently oxidize non-phenolic substrates like HMF. The laccase oxidizes the mediator, which in turn oxidizes the substrate.
Caption: Catalytic cycle of a Laccase-Mediator System (LMS) for HMF oxidation.
Conclusion and Future Perspectives
The biocatalytic conversion of HMF presents a green and efficient avenue for the production of valuable furan-based chemicals. Whole-cell biocatalysts, particularly those that have been metabolically engineered, show great promise for the industrial-scale production of FDCA, owing to their robustness and inherent cofactor regeneration. Isolated enzymes, on the other hand, provide a high degree of selectivity, which is crucial for the synthesis of specific HMF derivatives.
Future research should focus on the discovery of novel, more robust enzymes with higher catalytic efficiencies and tolerance to process conditions. Further metabolic engineering of microbial strains to enhance product yields and minimize by-product formation will be critical. The development of efficient and scalable downstream processing techniques for the purification of HMF derivatives will also be essential for the economic viability of these bio-based processes. As our understanding of the enzymatic mechanisms and cellular pathways deepens, the potential for designing bespoke biocatalysts for targeted HMF conversion will continue to expand, paving the way for a more sustainable chemical industry.
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M. A. do Nascimento, B. Haber, M. R. B. P. Gomez, R. A. C. Leão, M. Pietrowski, M. Zieliński, R. O. M. A. de Souza, R. Wojcieszak, and I. Itabaiana Jr. (2022). Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries. MDPI. [Link]
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R. J. Gujar, R. T. Thombe, and P. Dhindale. (2025). Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system. RSC Publishing. [Link]
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B. G. M. van der Waal, et al. (2017). Biobased Chemicals from d-Galactose: An Efficient Route to 5-Hydroxymethylfurfural Using a Water/MIBK System in Combination with an HCl/AlCl3 Catalyst. PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
